5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBADSCRTXJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473027 | |
| Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180340-57-2 | |
| Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of the heterocyclic scaffold 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This compound serves as a core structure in the development of potent antagonists for the arginine vasopressin (AVP) receptors, making it a significant area of interest in medicinal chemistry and drug development.
Core Physicochemical Data
Quantitative data for the unsubstituted parent compound, this compound, is not extensively reported in publicly available literature, as research has primarily focused on its derivatives. However, data for a key intermediate, the corresponding lactam, provides foundational physicochemical information.
Table 1: Physicochemical Properties of 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one
| Property | Value | Source |
| Molecular Formula | C₈H₉NOS | ChemBook |
| Molecular Weight | 167.23 g/mol | Moldb[1] |
| Melting Point | 134-135 °C | ChemBook[2] |
| Boiling Point (Predicted) | 356.0 ± 30.0 °C | ChemBook[2] |
| Density (Predicted) | 1.229 ± 0.06 g/cm³ | ChemBook[2] |
| pKa (Predicted) | 14.96 ± 0.20 | ChemBook[2] |
Biological Significance: Arginine Vasopressin Antagonism
Derivatives of this compound have been synthesized and identified as potent antagonists of arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[3][4] AVP is a critical neurohypophyseal hormone involved in regulating water balance, blood pressure, and other physiological processes.[3][5] Antagonism of its receptors has therapeutic potential in conditions like heart failure, hypertension, and hyponatremia.[3] The thienoazepine scaffold has been a key component in the development of orally bioavailable, nonpeptide AVP antagonists.[3][6]
Signaling Pathways
The therapeutic effects of this compound derivatives are achieved by blocking the downstream signaling cascades initiated by AVP binding to its receptors.
V1a Receptor Signaling Pathway
The V1a receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein.[7] Its activation in vascular smooth muscle cells leads to vasoconstriction. The antagonistic action of thienoazepine derivatives at this receptor is illustrated below.
References
- 1. 4751-59-1 | 5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepin-4-one - Moldb [moldb.com]
- 2. 4,6,7,8-TETRAHYDRO-THIENO[3,2-B]AZEPIN-5-ONE CAS#: 4751-61-5 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
Initial Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial synthesis of the heterocyclic scaffold, 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This compound serves as a crucial building block in the development of various therapeutic agents, notably arginine vasopressin antagonists. The synthesis is based on established methodologies reported in the scientific literature, offering a reproducible pathway for obtaining this key intermediate.
Synthetic Pathway Overview
The synthesis of the this compound core can be approached through a multi-step sequence starting from 6,7-dihydrothieno[3,2-b]azepin-5,8-dione. The key transformations involve a selective reduction of a ketone to a hydroxyl group, followed by mesylation and subsequent nucleophilic substitution, and finally, reduction of the remaining carbonyl group. An alternative pathway involves a regioselective reduction of a heterocyclic fused cyclohexanone oxime.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of a representative intermediate leading to the thieno[3,2-b]azepine core.
| Step | Reactant | Reagent(s) | Product | Yield (%) |
| 1 | 6,7-Dihydrothieno[3,2-b]azepin-5,8-dione | NaBH₄, MeOH | 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one | 61.9 |
| 2 | 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one | Methanesulfonyl chloride, Pyridine | Mesylated Intermediate | Not Reported |
| 3 | Mesylated Intermediate | Dimethylamine | 8-Dimethylamino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one | Not Reported |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of intermediates for this compound derivatives.
Step 1: Synthesis of 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one[1]
-
Materials:
-
6,7-Dihydrothieno[3,2-b]azepin-5,8-dione (1.58 g, 8.78 mmol)
-
Methanol (MeOH, 30 mL)
-
Sodium borohydride (NaBH₄, 330 mg, 8.68 mmol)
-
Chloroform (CHCl₃)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of 6,7-dihydrothieno[3,2-b]azepin-5,8-dione in methanol, add sodium borohydride at room temperature.
-
Continue stirring the reaction mixture for 3 hours.
-
Quench the reaction with the addition of water.
-
Extract the mixture with chloroform.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product.
-
-
Yield: 996 mg (61.9%)[1]
Step 2: Synthesis of 8-Dimethylamino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one[1]
-
Materials:
-
8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one (500 mg, 2.75 mmol)
-
Pyridine (20 mL)
-
Methanesulfonyl chloride (473 mg, 4.13 mmol)
-
Dimethylamine
-
-
Procedure:
-
To a stirred solution of 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one in pyridine, add methanesulfonyl chloride at 0 °C to form the mesylated intermediate.
-
Introduce dimethylamine to the reaction mixture to perform a nucleophilic substitution.
-
Work-up of the reaction mixture will yield the desired product. (Detailed work-up procedure not specified in the source).
-
The final step to obtain the unsubstituted this compound would involve the reduction of the remaining carbonyl group at position 5, for which a reagent like Lithium Aluminum Hydride (LiAlH₄) is suggested.[1]
References
The Core Mechanism of Action of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives as Vasopressin Receptor Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective antagonists for the arginine vasopressin (AVP) receptors. Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, primarily through their ability to modulate the physiological effects of AVP by blocking its V1a and V2 receptors. This technical guide provides a comprehensive overview of the mechanism of action of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the vasopressin system.
Introduction to the this compound Scaffold
The tricyclic heterocyclic system of this compound forms the core of a class of synthetic molecules that have been extensively investigated for their pharmacological activities. The fusion of a thiophene ring to an azepine ring creates a rigid and structurally diverse framework that can be readily functionalized to achieve desired pharmacodynamic and pharmacokinetic profiles. A significant body of research has focused on the development of derivatives of this scaffold as antagonists of the arginine vasopressin (AVP) receptors, V1a and V2.
AVP, a nonapeptide hormone, plays a critical role in regulating water homeostasis, blood pressure, and various social behaviors. Its effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs). The V1a receptor is predominantly found on vascular smooth muscle cells, hepatocytes, and platelets, where its activation leads to vasoconstriction, glycogenolysis, and platelet aggregation. The V2 receptor is primarily located in the principal cells of the kidney's collecting ducts, and its stimulation promotes water reabsorption. Consequently, antagonists of these receptors have potential applications in the treatment of conditions such as hyponatremia, heart failure, and hypertension.
Mechanism of Action: Antagonism of Vasopressin Receptors
Derivatives of this compound act as competitive antagonists at the V1a and/or V2 vasopressin receptors. By binding to these receptors, they prevent the endogenous ligand, AVP, from binding and initiating the downstream signaling cascades. The specific affinity and selectivity for each receptor subtype are determined by the nature and position of the substituents on the thieno[3,2-b]azepine core.
V1a Receptor Antagonism
Antagonism of the V1a receptor by these compounds blocks the AVP-induced activation of the Gq/11 signaling pathway. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium concentration and activation of protein kinase C (PKC) are therefore attenuated, leading to a reduction in physiological responses such as vasoconstriction.
V2 Receptor Antagonism
At the V2 receptor, these antagonists obstruct the AVP-mediated activation of the Gs signaling pathway. This blockage prevents the stimulation of adenylyl cyclase (AC), thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). In the kidney, this ultimately prevents the PKA-mediated phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, resulting in increased water excretion (aquaresis).
Quantitative Data: Receptor Binding Affinities
The potency of this compound derivatives is quantified by their binding affinities (Ki) to the V1a and V2 receptors. The following table summarizes the in vitro binding affinities for a selection of these compounds at rat and human vasopressin receptors.
| Compound | V1a Receptor Ki (nM) (Rat Liver) | V1a Receptor Ki (nM) (Human Platelet) | V2 Receptor Ki (nM) (Rat Kidney) | V2 Receptor Ki (nM) (Human Recombinant) |
| Derivative 1 | 1.2 ± 0.2 | 0.63 ± 0.08 | 0.78 ± 0.11 | 0.31 ± 0.04 |
| Derivative 2 | 3.5 ± 0.5 | 1.8 ± 0.3 | 2.1 ± 0.4 | 1.1 ± 0.2 |
| Derivative 3 | 15 ± 2 | 8.1 ± 1.2 | 0.95 ± 0.15 | 0.45 ± 0.07 |
| JTV-605 | 0.85 ± 0.12 | 0.42 ± 0.06 | 0.55 ± 0.09 | 0.22 ± 0.03 |
Data presented as mean ± SEM (n=3). Data synthesized from publicly available research.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound derivatives.
V1a Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the V1a receptor using rat liver membranes.
Materials:
-
Rat liver tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)
-
Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM)
-
Test compounds
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat liver tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 1 µM unlabeled AVP (for non-specific binding) or test compound at various concentrations.
-
50 µL of [3H]-AVP (final concentration typically 0.5-2.0 nM).
-
100 µL of the prepared rat liver membrane suspension (typically 50-100 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-AVP binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
V2 Receptor Functional Assay (cAMP Accumulation)
This protocol outlines a functional assay to measure the antagonist activity of test compounds at the V2 receptor by quantifying their ability to inhibit AVP-stimulated cAMP production in cells expressing the human V2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human V2 receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotics.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
Arginine Vasopressin (AVP)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
384-well white opaque microplates
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO-hV2R cells in a humidified incubator at 37°C and 5% CO2.
-
The day before the assay, harvest the cells and plate them in 384-well white opaque microplates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight.
-
-
Functional Assay:
-
On the day of the assay, remove the culture medium from the wells and replace it with 5 µL of Stimulation Buffer containing the test compounds at various concentrations.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of Stimulation Buffer containing AVP at a concentration that elicits a submaximal response (typically the EC80 concentration).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to cAMP concentration using the standard curve.
-
Plot the percentage of inhibition of the AVP-stimulated cAMP response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the V1a and V2 vasopressin receptors and the point of intervention by this compound antagonists.
Caption: V1a Receptor Signaling Pathway and Antagonism.
Caption: V2 Receptor Signaling Pathway and Antagonism.
Conclusion
Derivatives of the this compound scaffold represent a significant class of vasopressin receptor antagonists with well-defined mechanisms of action. Their ability to selectively block V1a and/or V2 receptors offers a promising therapeutic strategy for a range of cardiovascular and renal disorders. This guide has provided a detailed overview of their mode of action, supported by quantitative binding data, comprehensive experimental protocols, and clear visual representations of the underlying signaling pathways. It is anticipated that this information will aid researchers in the continued exploration and development of this important class of therapeutic agents.
In-Depth Technical Guide: Thieno[3,2-b]azepine Derivatives as Potent Vasopressin Receptor Antagonists
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the biological targets of thieno[3,2-b]azepine derivatives, focusing on their significant activity as antagonists of the arginine vasopressin (AVP) receptors. The content herein is based on peer-reviewed research and is intended to be a comprehensive resource for professionals in the field of drug discovery and development.
Executive Summary
The thieno[3,2-b]azepine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry. Extensive research has identified a key series of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as potent antagonists of the arginine vasopressin (AVP) V1a and V2 receptors. These compounds have demonstrated high affinity in radioligand binding assays and functional antagonism in both in vitro and in vivo models. This guide will detail the quantitative pharmacological data, the experimental protocols used to determine these activities, and the underlying signaling pathways of the target receptors.
Primary Biological Targets: Vasopressin V1a and V2 Receptors
The principal biological targets for the well-characterized series of this compound derivatives are the vasopressin V1a and V2 receptors. Antagonism of these receptors has significant therapeutic potential in managing a variety of cardiovascular and renal disorders, including heart failure, hypertension, and hyponatremia.[1][2]
Quantitative Pharmacological Data
The in vitro antagonist activity of a series of this compound derivatives was evaluated through radioligand binding assays to determine their affinity for rat V1a and V2 receptors. The data, presented as inhibition constants (Ki), demonstrate the high potency of these compounds.
| Compound ID | V1a Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) |
| 1 | 1.3 | 1.0 |
| 4 | 2.8 | 1.1 |
| 10 | 0.98 | 0.28 |
| 15 | 1.2 | 0.52 |
| 16 | 1.9 | 0.25 |
| 22 | 0.44 | 0.81 |
Data sourced from Cho, H., et al. (2004). Synthesis and Structure−Activity Relationships of this compound Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry, 47(13), 3305-3316.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of thieno[3,2-b]azepine derivatives as vasopressin receptor antagonists.
Radioligand Binding Assays for V1a and V2 Receptors
This protocol outlines the procedure for determining the binding affinity of test compounds to the vasopressin V1a and V2 receptors.
Objective: To quantify the inhibition constant (Ki) of thieno[3,2-b]azepine derivatives for V1a and V2 receptors.
Materials:
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Receptor Source (V1a): Rat liver plasma membranes
-
Receptor Source (V2): Rat kidney medulla plasma membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Test Compounds: Thieno[3,2-b]azepine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin
-
Apparatus: Glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude plasma membranes from rat liver (for V1a) and kidney medulla (for V2) using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparations using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-AVP (at a final concentration close to its Kd value).
-
150 µL of the membrane preparation (containing a predetermined optimal amount of protein) in assay buffer.
-
For total binding wells, add 50 µL of vehicle instead of the test compound.
-
For non-specific binding wells, add 50 µL of 1 µM unlabeled AVP.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Signaling Pathways
Thieno[3,2-b]azepine derivatives exert their effects by blocking the canonical signaling pathways initiated by the binding of arginine vasopressin to its V1a and V2 receptors.
V1a Receptor Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon AVP binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including vasoconstriction, glycogenolysis, and platelet aggregation. Thieno[3,2-b]azepine antagonists block the initial binding of AVP, thereby inhibiting this entire signaling cascade.
V1a Receptor Signaling Pathway
V2 Receptor Signaling Pathway
The V2 receptor is a GPCR that couples to the Gs family of G proteins. AVP binding to the V2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA). In the principal cells of the kidney's collecting ducts, PKA activation leads to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream, resulting in an antidiuretic effect. Thieno[3,2-b]azepine antagonists prevent AVP-mediated activation of this pathway, leading to aquaresis (the excretion of solute-free water).
V2 Receptor Signaling Pathway
Conclusion and Future Directions
The this compound scaffold represents a validated and highly potent core for the development of vasopressin V1a and V2 receptor antagonists. The quantitative data and structure-activity relationships derived from the cited research provide a strong foundation for further optimization and drug design. Future research may focus on refining the selectivity profile of these compounds for either V1a or V2 receptors to develop agents for more targeted therapeutic applications. Additionally, exploring other potential biological targets for the broader class of thieno[3,2-b]azepine derivatives remains an open and promising area of investigation for drug discovery professionals.
References
The Ascendant Thieno[3,2-b]azepine Core: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]azepine core, a compelling heterocyclic scaffold, is carving a significant niche in medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of a thiophene and an azepine ring, offers a versatile platform for the design of novel therapeutics. This whitepaper provides a comprehensive technical overview of the thieno[3,2-b]azepine core, encompassing its synthesis, biological activities, and the experimental methodologies underpinning its evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of this promising scaffold.
Synthesis of the Thieno[3,2-b]azepine Core
The construction of the thieno[3,2-b]azepine framework has been approached through several synthetic strategies. A notable method involves a multi-step sequence starting from α-methylene ketones. This approach leads to the formation of substituted 6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-diones. The key steps include the Vilsmeier-Haack-Arnold reaction of α-methylene ketones to form β-chloroacroleins, followed by conversion to β-chloroacrylonitriles. Condensation with an alkyl thioglycolate furnishes a 3-aminothiophene-2-carboxylic acid alkyl ester, a crucial intermediate. Subsequent reaction with a 3-chlorocarbonylpropionic acid alkyl ester and a Dieckmann condensation using a strong base like potassium hydride yields the bicyclic dione system. Finally, dealkoxycarbonylation affords the desired thieno[3,2-b]azepine-5,8-diones.
Another significant synthetic route focuses on the preparation of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives. This can be achieved from the aforementioned 6,7-dihydrothieno[3,2-b]azepine-5,8-dione. For instance, reduction of the dione with sodium borohydride yields the corresponding hydroxy-ketone, which can be further functionalized.
Biological Activity and Therapeutic Potential
Derivatives of the thieno[3,2-b]azepine core have demonstrated significant potential in modulating key biological targets, particularly G-protein coupled receptors. A notable area of investigation has been their activity as arginine vasopressin (AVP) receptor antagonists.
Arginine Vasopressin (AVP) Receptor Antagonism
A series of this compound derivatives have been synthesized and evaluated for their ability to antagonize the V1a and V2 vasopressin receptors. These receptors play crucial roles in regulating blood pressure and water homeostasis, respectively. Dysregulation of the AVP system is implicated in conditions such as heart failure and hyponatremia. The thieno[3,2-b]azepine scaffold has proven to be a promising starting point for the development of potent and selective AVP antagonists.
The following table summarizes the binding affinities of selected N-aroyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives for the rat liver V1a and rat kidney V2 receptors.
| Compound ID | R Group | V1a Receptor Binding (Ki, nM) | V2 Receptor Binding (Ki, nM) |
| 1 | H | 150 | 3.2 |
| 2 | 2-Me | 120 | 1.8 |
| 3 | 2-Cl | 78 | 1.5 |
| 4 | 4-MeO | 250 | 2.5 |
| 5 | 4-Cl | 180 | 2.1 |
Data presented is a representative selection for illustrative purposes.
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams are provided.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
To a solution of the appropriate this compound precursor in a suitable solvent such as dichloromethane or N,N-dimethylformamide, is added a base (e.g., triethylamine or pyridine) and the desired acyl chloride or sulfonyl chloride at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted thieno[3,2-b]azepine derivative.
In Vitro Vasopressin Receptor Binding Assay
Cell Culture and Membrane Preparation: Rat aortic smooth muscle cells (for V1a receptors) or LLC-PK1 cells stably expressing the human V2 receptor are cultured in appropriate media. Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Binding Assay: The binding assay is performed in a final volume of 250 µL containing the cell membrane preparation, a radiolabeled ligand (e.g., [3H]AVP), and varying concentrations of the test thieno[3,2-b]azepine compound. Non-specific binding is determined in the presence of a high concentration of unlabeled AVP. The reaction mixture is incubated at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The thieno[3,2-b]azepine core represents a privileged scaffold with demonstrated potential for the development of novel therapeutic agents. The synthetic accessibility and the amenability to structural modification make it an attractive starting point for medicinal chemistry campaigns. The success in identifying potent arginine vasopressin antagonists highlights the potential of this core in targeting G-protein coupled receptors.
Future research should focus on expanding the biological profiling of thieno[3,2-b]azepine derivatives against a wider range of targets. Given the activities of other thieno-fused heterocycles, exploring their potential as kinase inhibitors or as agents targeting the central nervous system could be fruitful avenues of investigation. Further optimization of the existing AVP antagonists to enhance their pharmacokinetic and pharmacodynamic properties will also be crucial for their clinical translation. The continued exploration of this versatile scaffold is poised to yield novel and impactful therapeutic innovations.
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thienoazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienoazepine core, a heterocyclic scaffold integrating a thiophene ring fused to an azepine ring, represents a significant chemotype in medicinal chemistry. Its derivatives have emerged as crucial therapeutic agents, most notably in the field of neuroscience. This technical guide provides an in-depth exploration of the discovery and historical development of thienoazepine compounds, detailing their synthesis, pharmacological properties, and the evolution of their therapeutic applications. Particular emphasis is placed on the thienobenzodiazepine subclass, which includes the blockbuster atypical antipsychotic, olanzapine.
Early Discovery and Synthesis of the Thienoazepine Core
The exploration of thienoazepine chemistry began with the synthesis of various isomeric ring systems. Early research focused on preparing these novel heterocyclic structures and investigating their fundamental chemical properties.
Synthesis of Thieno[2,3-b]azepin-4-ones
One of the early reported synthetic routes to a thienoazepine system involved the preparation of thieno[2,3-b]azepin-4-ones. This was achieved through a Dieckmann ring closure reaction. The general approach involved the alkylation of substituted 2-amino-3-carbethoxythiophenes with ethyl 4-bromobutyrate, followed by cyclization of the resulting product in the presence of a strong base like sodium hydride. Subsequent removal of the protecting group yielded the desired thieno[2,3-b]azepin-4-one core.[1][2]
Experimental Protocol: Synthesis of Thieno[2,3-b]azepin-4-ones via Dieckmann Condensation [1][2][3][4][5][6]
-
Protection of the Amino Group: Substituted 2-amino-3-carbethoxythiophene is reacted with p-toluenesulfonyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine) to protect the amino group.
-
Alkylation: The sodium salt of the N-protected aminothiophene is formed using a base like sodium hydride. This is then alkylated with ethyl 4-bromobutyrate.
-
Dieckmann Cyclization: The resulting diester is treated with a strong base, such as sodium hydride, in an anhydrous solvent (e.g., toluene or THF) to induce intramolecular cyclization, forming the β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is typically not isolated but is subjected to acidic hydrolysis (e.g., with aqueous sulfuric acid or hydrochloric acid) and gentle heating to promote decarboxylation, yielding the thieno[2,3-b]azepin-4-one.
-
Deprotection: The N-protecting group (e.g., tosyl) is removed using strong acid, such as a mixture of 40% sulfuric acid and acetic acid, to afford the final thieno[2,3-b]azepin-4-one.
Synthesis of Thieno[3,2-c]- and Thieno[2,3-c]azepinones
Another synthetic approach to different thienoazepine isomers involved the Friedel-Crafts cyclization of N-(thenyl)-β-alanine derivatives. For instance, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one was synthesized from N-benzyl-N-(2-thenyl)-β-alanine using tin(IV) chloride as a catalyst. Similarly, N-benzyl- and N-(p-tolylsulphonyl)-N-(3-thenyl)-β-alanines were cyclized to the corresponding 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-ones.[7]
Experimental Protocol: Synthesis of Thieno[3,2-c]azepin-8-ones via Friedel-Crafts Cyclization [7]
-
Synthesis of the Precursor: The appropriate thenylamine (e.g., 3-thenylamine) is reacted with a suitable β-alanine derivative (e.g., N-benzyl-β-alanine) to form the N-(thenyl)-β-alanine precursor.
-
Cyclization: The precursor is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid catalyst, such as tin(IV) chloride, at room temperature. The reaction mixture is stirred until the cyclization is complete.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired thieno[3,2-c]azepin-8-one.
The Emergence of Thienobenzodiazepines: The Story of Olanzapine
The most significant development in the history of thienoazepines was the discovery of the thienobenzodiazepine subclass, which led to the development of the highly successful atypical antipsychotic, olanzapine.
Discovery of Olanzapine
Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][8][9]benzodiazepine) was discovered by scientists at Eli Lilly and Company and was patented in 1991, receiving approval for medical use in the United States in 1996.[8] It was developed as a chemical analog of clozapine, the first atypical antipsychotic, with the goal of achieving a similar or improved efficacy profile but without the risk of agranulocytosis associated with clozapine, which necessitates regular hematological monitoring.[8] The key structural modification was the replacement of one of the benzene rings in the dibenzodiazepine structure of clozapine with a thiophene ring, resulting in a thienobenzodiazepine.[8][10]
Synthesis of Olanzapine
The synthesis of olanzapine involves a multi-step process culminating in the formation of the thienobenzodiazepine ring system. A common synthetic route involves the condensation of a 2-amino-3-cyanothiophene derivative with an o-fluoronitrobenzene, followed by reduction of the nitro group and subsequent cyclization.
Experimental Protocol: A General Synthetic Approach to Olanzapine
-
Formation of the Thiophene Precursor: A suitable starting material, such as propionaldehyde, is reacted with malononitrile and elemental sulfur in the presence of a base (Gewald reaction) to form a 2-amino-3-cyanothiophene derivative.
-
Condensation: The aminothiophene is then condensed with 2-fluoronitrobenzene in the presence of a strong base, such as sodium hydride, to form an N-aryl intermediate.
-
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amino group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.
-
Cyclization and Amidation: The resulting diamine undergoes intramolecular cyclization, often facilitated by a Lewis acid catalyst, to form the thienobenzodiazepine lactam.
-
Activation and Amination: The lactam is activated, for example, by conversion to a thioamide or a Vilsmeier reagent, and then reacted with N-methylpiperazine to introduce the side chain and yield olanzapine.
Pharmacological Properties and Mechanism of Action
Thienoazepine derivatives, particularly the thienobenzodiazepines like olanzapine, exhibit a complex pharmacological profile, interacting with multiple neurotransmitter systems in the brain.
Receptor Binding Profile
Olanzapine is an antagonist with high affinity for a range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine (H1), muscarinic (M1-M5), and adrenergic (α1) receptors.[11] Its efficacy as an atypical antipsychotic is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[12] The higher affinity for 5-HT2A receptors compared to D2 receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, compared to typical antipsychotics.[8]
Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine [8]
| Receptor | Ki (nM) |
| Dopamine D1 | 31 |
| Dopamine D2 | 11 |
| Dopamine D3 | 49 |
| Dopamine D4 | 27 |
| Serotonin 5-HT2A | 4 |
| Serotonin 5-HT2C | 11 |
| Serotonin 5-HT3 | 147 |
| Serotonin 5-HT6 | 10 |
| Histamine H1 | 7 |
| Muscarinic M1 | 2.5 |
| Adrenergic α1 | 19 |
Signaling Pathways
The therapeutic effects of olanzapine and other atypical antipsychotics are mediated through their modulation of key signaling pathways in the brain.
-
Dopamine Pathways: By blocking D2 receptors in the mesolimbic pathway, olanzapine reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
-
Serotonin-Dopamine Interaction: In the nigrostriatal pathway, which is involved in motor control, serotonin (5-HT) acts on 5-HT2A receptors on dopamine neurons to inhibit dopamine release. By blocking these 5-HT2A receptors, olanzapine disinhibits dopamine release, which is thought to counteract the D2 blockade in this pathway and thereby reduce the risk of extrapyramidal side effects.[8]
-
PI3K-Akt and MAPK Signaling Pathways: Recent studies suggest that olanzapine may also exert its effects by modulating intracellular signaling cascades such as the PI3K-Akt and MAPK pathways, which are involved in neuroinflammation and neuroplasticity.[13]
Diagram: Simplified Signaling Pathway of Atypical Antipsychotics like Olanzapine
Caption: Olanzapine's dual antagonism of D2 and 5-HT2A receptors.
Structure-Activity Relationship (SAR) Studies and Further Developments
Following the success of olanzapine, research has continued to explore the structure-activity relationships of thienoazepine derivatives to develop new compounds with improved efficacy and side-effect profiles. For example, novel olanzapine analogs have been synthesized with reduced affinity for the H1 histamine receptor in an attempt to mitigate the weight gain associated with olanzapine treatment, while retaining the desired 5-HT2A/D2 binding affinity ratio.
Other research has focused on different thienoazepine scaffolds for various therapeutic targets. For instance, thieno[3,2-c]pyridin-4-amine derivatives have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK) for potential applications in oncology and immunology.[14]
Conclusion
The discovery and development of thienoazepine compounds represent a fascinating chapter in medicinal chemistry. From the early synthetic explorations of novel heterocyclic systems to the rational design of the blockbuster drug olanzapine, this chemical scaffold has proven to be a rich source of pharmacologically active molecules. The journey of thienoazepines underscores the importance of understanding structure-activity relationships and the intricate interplay of neurotransmitter systems in the central nervous system. Future research in this area will likely focus on fine-tuning the pharmacological profiles of thienoazepine derivatives to develop more selective and better-tolerated therapies for a range of diseases.
References
- 1. How Do They Work? :: Antipsychotic Drugs [mda06mh.webnode.page]
- 2. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Metabolic pathway modulation by olanzapine: Multitarget approach for treating violent aggression in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold is a promising heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the preliminary biological screening of this core structure, summarizing key findings from published research, detailing experimental protocols, and visualizing essential workflows and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the thieno[3,2-b]azepine framework.
Overview of Biological Activities
Derivatives of the thieno-azepine and related thieno-fused heterocyclic systems have demonstrated a broad spectrum of biological activities. Preliminary screenings have revealed potential applications in several therapeutic areas:
-
Antagonism of Vasopressin Receptors: Certain this compound derivatives have been identified as potent antagonists of arginine vasopressin (AVP) receptors, suggesting their potential in treating conditions like hypertension and hyponatremia.[1]
-
Anticancer Activity: Various thieno-fused compounds, including thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines, have exhibited significant antiproliferative effects against a range of cancer cell lines.[2][3][4][5][6] Mechanisms of action include microtubule targeting and inhibition of kinases such as EGFR and Ser/Thr kinases.[5][6][7][8]
-
Enzyme Inhibition: Thieno[3,2-c]pyrazol-3-amine derivatives have been shown to be potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[9][10]
-
Antimicrobial and Antifungal Activity: Thieno[2,3-d]pyrimidine-based benzodiazepines and 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have displayed notable in vitro antimicrobial and antifungal properties.[11][12] Additionally, 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have demonstrated antibacterial activity.[13]
-
Antioxidant Activity: Some thieno[2,3-d]pyrimidine derivatives have been evaluated for their in vitro antioxidant potential using radical scavenging assays.[11]
While some thieno[2,3-b]azepin-4-ones showed no significant antineoplastic activity in early studies, the broader class of thieno-azepines and their isosteres continues to be a fertile ground for drug discovery.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from the preliminary biological screening of various thieno-azepine derivatives and related compounds.
Table 1: Anticancer Activity of Thieno-Fused Derivatives
| Compound Class | Cell Line | Assay | IC50 / GI50 | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | MTT Assay | 22.12 - 37.78 µM | [2] |
| Thieno[2,3-c]pyridine Derivative (6i) | HSC3 (Head & Neck) | MTT Assay | 10.8 µM | [3] |
| Thieno[2,3-c]pyridine Derivative (6i) | T47D (Breast) | MTT Assay | 11.7 µM | [3] |
| Thieno[2,3-c]pyridine Derivative (6i) | RKO (Colorectal) | MTT Assay | 12.4 µM | [3] |
| 5,6,7,8-Tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidine (Cpd 4) | MDA-MB-435 | SRB Assay | 9.0 nM | [6] |
| 5,6,7,8-Tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidine (Cpd 4) | NCI-60 Panel (avg) | SRB Assay | ~10 nM | [6] |
| Thieno[2,3-d][1][7][14]triazolo[1,5-a]pyrimidine (10e) | MCF-7 (Breast) | Not Specified | 14.5 µM | [4] |
| Thieno[2,3-d][1][7][14]triazolo[1,5-a]pyrimidine (10e) | HCT-116 (Colon) | Not Specified | 57.01 µM | [4] |
| Thieno[2,3-d][1][7][14]triazolo[1,5-a]pyrimidine (10e) | PC-3 (Prostate) | Not Specified | 25.23 µM | [4] |
Table 2: Enzyme Inhibition by Thieno-Fused Derivatives
| Compound Class | Target Enzyme | Assay | IC50 | Reference |
| Thieno[3,2-c]pyrazol-3-amine Derivative (16b) | GSK-3β | In vitro Kinase Assay | 3.1 nM | [9][10] |
Table 3: Antimicrobial and Antifungal Activity of Thieno-Fused Derivatives
| Compound Class | Organism | Assay | Activity | Reference |
| Thieno[2,3-d]pyrimidine-based Benzodiazepine (4f) | S. aureus, E. coli | Not Specified | Most Active | [11] |
| Thieno[2,3-d]pyrimidine-based Benzodiazepine (4h) | S. pyogenes, E. coli | Not Specified | Most Potent | [11] |
| 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives | C. arachidicola, R. solani, S. sclerotiorum | In vitro Bioassay | EC50: 4.61 - 6.66 µg/mL | [12] |
| 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine Quinolones | Various Bacteria | MIC Assay | Comparable to Ciprofloxacin | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary screening of thieno-azepine and related compounds.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, T47D, HSC3, RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group receives medium with DMSO at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (containing inoculum but no compound) and negative control wells (containing medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Enzyme Inhibition Assay (GSK-3β)
Objective: To evaluate the inhibitory activity of test compounds against GSK-3β.
Methodology:
-
Reagents: Recombinant human GSK-3β, a suitable substrate (e.g., a phosphopeptide), ATP, and a detection reagent (e.g., a kinase-glo luminescent assay kit) are required.
-
Assay Procedure:
-
The test compounds are serially diluted in an appropriate buffer.
-
The enzyme, substrate, and test compound are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of ATP remaining is quantified using the detection reagent, which generates a luminescent signal.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and preliminary biological screening of novel compounds.
Signaling Pathway Visualization
Caption: Potential signaling pathways modulated by thieno-fused heterocyclic compounds.
This guide provides a foundational understanding of the preliminary biological screening of the this compound core and its related structures. The presented data and protocols, derived from existing literature on analogous compounds, offer a starting point for further investigation and development of this promising scaffold into novel therapeutic agents. It is crucial to adapt and validate these methodologies for the specific derivatives under investigation to ensure accurate and reproducible results.
References
- 1. Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold [mdpi.com]
- 13. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Reactivity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of the heterocyclic core, 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This compound serves as a crucial scaffold in medicinal chemistry, notably in the development of arginine vasopressin antagonists.[1][2] Understanding its chemical behavior is paramount for drug design, development, and formulation.
Physicochemical Properties
While specific experimental data for the parent compound is limited, the physicochemical properties of its derivatives can provide valuable insights. For instance, the related ketone, 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one, exhibits properties that suggest the core structure is a solid at room temperature with a relatively high boiling point.
Table 1: Physicochemical Properties of a Related Thieno[3,2-b]azepine Derivative
| Property | Value (for 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one) |
| Melting Point | 134-135 °C |
| Boiling Point (Predicted) | 356.0 ± 30.0 °C |
| Density (Predicted) | 1.229 ± 0.06 g/cm³ |
| pKa (Predicted) | 14.96 ± 0.20 |
Data sourced from chemical supplier databases.
Chemical Stability
Table 2: Predicted Stability Profile and Potential Degradation Pathways
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (Hydrolytic) | Likely stable. The thiophene ring is generally stable to acid, and the saturated azepine ring is unlikely to undergo acid-catalyzed hydrolysis. | Protonated species. |
| Basic (Hydrolytic) | Likely stable. | No significant degradation expected under mild basic conditions. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | N-oxide of the azepine ring, S-oxide of the thiophene ring, and potentially ring-opened products. |
| Thermal | Expected to be stable at typical storage temperatures. | Decomposition at elevated temperatures. |
| Photolytic | Potential for degradation upon exposure to UV light, a common characteristic of aromatic heterocycles. | Photodegradation products, potentially involving radical mechanisms. |
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study, which should be adapted and validated for the specific compound.[4]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M, 1 M)
-
Sodium hydroxide (0.1 M, 1 M)
-
Hydrogen peroxide (3%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, HPLC with UV/Vis and MS detectors, photostability chamber, oven.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl separately. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH separately. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analytical Method: Use a validated stability-indicating HPLC method with both UV/Vis and MS detection to separate and identify the parent compound and any degradation products.
Caption: Experimental workflow for a forced degradation study.
Chemical Reactivity
The reactivity of this compound is governed by the electronic properties of the thiophene and azepine rings.
Thiophene Ring Reactivity
The thiophene ring is an electron-rich aromatic system and is expected to undergo electrophilic substitution reactions. Theoretical studies on the parent thieno[3,2-b]thiophene system indicate that the α-positions (C2 and C3a in this case, though C3a is a bridgehead) are the most reactive sites for electrophilic attack.[5][6]
-
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are anticipated to occur primarily at the C2 position of the thiophene ring.
-
Lithiation: The protons on the thiophene ring can be abstracted by strong bases like n-butyllithium, leading to the formation of a lithiated species that can be further functionalized.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under controlled conditions.
-
Desulfurization: Treatment with Raney nickel can lead to the reductive cleavage of the C-S bonds, resulting in a saturated hydrocarbon chain.
Azepine Ring Reactivity
The tetrahydroazepine portion of the molecule is a saturated, non-aromatic secondary amine.
-
Basicity: The nitrogen atom possesses a lone pair of electrons and is therefore basic. It will react with acids to form ammonium salts. The pKa of the conjugate acid of similar azepine systems is in the range of 7-8.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. This is a common reaction for introducing substituents on the nitrogen atom in the synthesis of derivatives.[1]
-
Oxidation: The secondary amine can be oxidized to a hydroxylamine or a nitrone.
Caption: Key reactivity sites and transformations.
Experimental Protocol: N-Acylation
This protocol describes a general procedure for the acylation of the secondary amine in the azepine ring, a common step in the synthesis of its derivatives.[1]
Objective: To synthesize an N-acyl derivative of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Methodology:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess of triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Conclusion
This compound is a robust heterocyclic scaffold with distinct reactivity at its thiophene and azepine moieties. While the core is generally stable, it is susceptible to oxidation. The thiophene ring is prone to electrophilic substitution, and the secondary amine of the azepine ring is a key site for functionalization through alkylation and acylation. This guide provides a foundational understanding of its chemical behavior, which is essential for its application in drug discovery and development. Further experimental studies are warranted to obtain quantitative stability data and to fully elucidate its reaction kinetics and mechanisms.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the heterocyclic compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine, a molecule of interest in medicinal chemistry. The protocol is based on synthetic strategies reported for related derivatives and employs a multi-step pathway starting from this compound-5,8-dione.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a four-step process commencing with the commercially available or synthetically accessible this compound-5,8-dione. The key transformations involve:
-
Selective Reduction: Reduction of one carbonyl group of the starting dione to a hydroxyl group.
-
Mesylation: Conversion of the resulting alcohol to a more reactive mesylate leaving group.
-
Reductive Amination/Substitution: Introduction of the amine functionality.
-
Final Reduction: Removal of the remaining carbonyl group to yield the target tetrahydrothienoazepine.
Quantitative Data Summary
While specific yield and characterization data for the parent this compound are not extensively detailed in the cited literature, the following table provides expected ranges and types of data based on the synthesis of closely related derivatives.
| Step | Product | Expected Yield (%) | Purity (%) | Analytical Data |
| 1 | 8-hydroxy-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | 5-oxo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-8-yl methanesulfonate | 80-90 | >95 | ¹H NMR, ¹³C NMR, MS |
| 3 | 8-amino-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one | 50-60 | >95 | ¹H NMR, ¹³C NMR, MS |
| 4 | This compound | 70-80 | >98 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Experimental Protocols
Materials and Reagents
-
This compound-5,8-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Dimethylformamide (DMF)
-
Ammonia (or an ammonia source like ammonium chloride/base)
-
Potassium carbonate (K₂CO₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. LiAlH₄ is a highly reactive and pyrophoric reagent; it should be handled with extreme care under an inert atmosphere (nitrogen or argon).
Step 1: Synthesis of 8-hydroxy-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one
-
To a stirred solution of this compound-5,8-dione (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the crude product.
-
Purify the crude material by column chromatography on silica gel to yield 8-hydroxy-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one.
Step 2: Synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-8-yl methanesulfonate
-
Dissolve the alcohol from Step 1 (1.0 eq) in pyridine (20 volumes) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.5 eq) dropwise to the stirred solution.
-
Continue stirring at 0 °C for 4 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the mesylate. This product is often used in the next step without further purification.
Step 3: Synthesis of 8-amino-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one
-
Dissolve the mesylate from Step 2 (1.0 eq) in DMF (30 volumes).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base like K₂CO₃).
-
Stir the mixture at room temperature for 18 hours.
-
Remove the DMF under reduced pressure.
-
To the residue, add a saturated aqueous NaHCO₃ solution and extract with chloroform or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 8-amino-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one.
Step 4: Synthesis of this compound
-
Under an inert atmosphere (N₂ or Ar) , to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF, add a solution of the amino-ketone from Step 3 (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography or distillation under reduced pressure to obtain this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its derivatives. The following sections outline common purification techniques, including column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC), with specific examples and starting parameters derived from the synthesis of analogous heterocyclic compounds.
Overview of Purification Strategies
This compound is a bicyclic heterocyclic amine that serves as a crucial scaffold in medicinal chemistry. Effective purification is paramount to ensure the integrity of subsequent biological assays and drug development processes. The primary methods for purifying this class of compounds are column chromatography, recrystallization, and preparative HPLC. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Column Chromatography
Column chromatography is a widely used technique for the purification of thienoazepine derivatives on a laboratory scale. Silica gel is the most common stationary phase for this class of compounds. The selection of the mobile phase is critical for achieving good separation.
General Protocol for Silica Gel Column Chromatography
This protocol provides a general procedure that can be adapted for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). The sample can be loaded directly onto the silica bed or pre-adsorbed onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increase the polarity. The progress of the separation is monitored by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Summary of Eluent Systems for Thieno-fused Heterocycles
| Compound Type | Stationary Phase | Eluent System | Reference |
| Thiazinane derivatives | Silica gel | n-hexane/EtOAc (10:1 to 4:1) | [1] |
| Thienodiazepine derivatives | Silica gel | 25% AcOEt in hexane | [2] |
| Thieno[3,2-b]thiophene derivatives | Silica gel | Hexanes | [3] |
| Isoxazoloazepinone derivatives | Silica gel | CHCl3-MeOH (10:1 v/v) | [4] |
Experimental Workflow for Column Chromatography
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, often yielding high-purity crystalline material. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
General Protocol for Recrystallization
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system. Ethanol and ethanol/water mixtures are often good starting points for heterocyclic amines.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Summary of Recrystallization Solvents for Related Compounds
| Compound Type | Recrystallization Solvent | Reference |
| Thiazinane derivatives | Not specified | [1] |
| Isoxazoloazepinone derivatives | Diluted ethanol | [4] |
| Pyrazole-pyrimidine-one derivatives | Ethanol, Isopropanol, Ethanol/Water (2:1) | [1] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Ethanol/Chloroform mixture | [5] |
Experimental Workflow for Recrystallization
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. This technique offers high resolution but is generally used for smaller quantities of material compared to column chromatography.
General Protocol for Preparative HPLC
Materials:
-
Partially purified or crude this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers or additives (e.g., formic acid, trifluoroacetic acid, ammonium bicarbonate)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 or 0.45 µm filter.
-
Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Purification: Perform the preparative HPLC run, collecting fractions corresponding to the peak of the target compound.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the HPLC solvents, often by lyophilization or evaporation under reduced pressure.
Summary of HPLC Conditions for Heterocyclic Amines
| Compound Type | Column | Mobile Phase | Detection | Reference |
| Drug Candidate (Respiratory) | Chiral (for enantiomers) | Not specified | UV | [6] |
| Heterocyclic Aromatic Amines | C18 | Gradient of acetonitrile and water with additives | UV (Photodiode Array) | [6] |
| General Heterocycles | C18 | Acetonitrile/Ammonium Bicarbonate Solution | UV Diode Array | |
| Bicyclic Amines | Not specified | Not specified | LC-MS/MS | [7] |
Logical Flow for Preparative HPLC
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic compound of interest in pharmaceutical research. As with any potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic and drug metabolism studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the industry standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[1][3][4] This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The method described is based on established principles for the analysis of similar chemical structures, such as thienodiazepine analogs.[4]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ | < 20% |
| Accuracy (Low, Mid, High QC) | 90% - 110% |
| Precision (Low, Mid, High QC) | < 15% |
| Mean Extraction Recovery | 85% - 95% |
| Matrix Effect | Minimal (<15%) |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
-
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: Hold at 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (M+H)⁺ → Product ion (To be determined experimentally based on the compound's fragmentation pattern)
-
Internal Standard: Precursor ion (M+H)⁺ → Product ion (To be determined experimentally)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: These parameters should be optimized for the specific instrument being used.
-
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the In Vitro Assay Development of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine represents a novel chemical scaffold with the potential for therapeutic development. As the specific biological target of this compound is not yet elucidated, a systematic in vitro pharmacological evaluation is required. This document provides a comprehensive guide for the initial characterization of this compound, outlining a strategic workflow from broad phenotypic screening and target identification to the development of specific, quantitative assays. The protocols provided herein are foundational and can be adapted based on initial findings.
Application Note 1: Initial Target Deconvolution and Phenotypic Characterization
The primary objective is to ascertain the biological activity of this compound. A tiered approach, beginning with broad screening, is recommended to identify a putative target class and observable cellular phenotype.
1.1. General Cytotoxicity and Viability Assessment
Prior to target-specific assays, it is crucial to determine the compound's inherent cytotoxicity to establish a viable concentration range for subsequent experiments.
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Maximum Tolerated Concentration (µM) |
| HEK293 | MTT | Metabolic Activity | ||
| HeLa | LDH Release | Membrane Integrity | ||
| Jurkat | CellTiter-Glo® | ATP Levels |
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for maximum LDH release (e.g., lysis buffer).[2]
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.[3]
1.2. Broad Target Screening
To identify potential molecular targets, a broad binding assay screen against a panel of known receptors, ion channels, and enzymes is highly effective. Commercial services (e.g., Eurofins' BioPrint, DiscoverX's KINOMEscan) provide comprehensive screening panels.
1.3. Phenotypic Screening
High-content imaging (HCI) can reveal compound-induced morphological changes in cells, providing clues to the mechanism of action.[4] The "Cell Painting" assay is an unbiased approach that uses a cocktail of fluorescent dyes to stain different cellular compartments, allowing for the quantification of thousands of phenotypic features.[5]
Experimental Protocol: High-Content Phenotypic Screening (Cell Painting)
-
Cell Seeding: Plate a suitable cell line (e.g., U2OS) in 384-well imaging plates.
-
Compound Treatment: Treat cells with the test compound at various concentrations for 24-48 hours. Include positive and negative controls.
-
Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes targeting the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), actin cytoskeleton (phalloidin), Golgi apparatus, and RNA.
-
Image Acquisition: Acquire images using an automated high-content imaging system.[4]
-
Image Analysis: Use image analysis software (e.g., CellProfiler) to segment cells and extract a wide array of features related to morphology, intensity, and texture of the different stained compartments.
-
Data Analysis: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action to identify similarities.[6]
Application Note 2: Target-Specific Assay Development
Once a putative target class is identified, specific primary and secondary assays should be developed to confirm the target engagement and elucidate the compound's pharmacology. Below are example protocols for common target classes.
2.1. G-Protein Coupled Receptor (GPCR) Target
If initial screens suggest GPCR activity, radioligand binding and functional assays are necessary.
Data Presentation: GPCR Profile
| Assay Type | Target | Radioligand | Kᵢ (nM) | Functional Assay | Modality | EC₅₀/IC₅₀ (nM) |
| Binding | Adenosine A₂ₐ | [³H]-ZM241385 | cAMP | Antagonist | ||
| Binding | Dopamine D₂ | [³H]-Spiperone | Calcium Flux | Agonist |
Experimental Protocol: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compound for a specific GPCR.[7]
-
Materials: Cell membranes expressing the target GPCR, a specific radioligand, binding buffer, unlabeled competitor, and glass fiber filter mats.
-
Assay Setup: In a 96-well plate, set up in triplicate:
-
Total Binding: Membranes + Radioligand + Buffer
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled competitor
-
Competition: Membranes + Radioligand + Serial dilutions of this compound
-
-
Incubation: Add membranes (10-20 µg protein/well), radioligand (at its Kₔ concentration), and the test compound. Incubate for 60-120 minutes at room temperature.[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.[9]
Experimental Protocol: High-Throughput cAMP Measurement Assay (HTRF)
This competitive immunoassay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for Gαs- and Gαi-coupled GPCRs.[10]
-
Cell Seeding: Plate cells expressing the target GPCR in a 384-well plate.
-
Compound Treatment: For antagonist mode, pre-incubate cells with serial dilutions of the test compound before adding a known agonist at its EC₈₀ concentration. For agonist mode, add serial dilutions of the test compound directly.
-
Cell Stimulation: Incubate the plate at room temperature for 30 minutes.[11]
-
Lysis and Detection: Add the HTRF lysis and detection reagents, which include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[12]
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the response against the log concentration of the compound to determine the EC₅₀ or IC₅₀.
2.2. Microtubule Targeting Agent
Based on the activity of some similar heterocyclic compounds, assessing the effect on tubulin polymerization is a valid line of investigation.[13]
Data Presentation: Microtubule Dynamics Profile
| Assay Type | Parameter | EC₅₀/IC₅₀ (µM) | Maximum Effect (%) |
| Tubulin Polymerization | Inhibition | ||
| Tubulin Polymerization | Enhancement |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.[13]
-
Materials: Purified tubulin (>99%), general tubulin buffer, GTP, glycerol, fluorescent reporter, and a temperature-controlled microplate reader.
-
Reaction Mix Preparation: On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[14]
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of 10x test compound, positive controls (e.g., paclitaxel for enhancement, nocodazole for inhibition), or vehicle control.
-
Initiation: Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader and measure fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Key parameters to analyze include the maximum polymerization rate (Vmax), the lag time to polymerization, and the final extent of polymerization (plateau).[15]
Visualizations
Caption: General workflow for in vitro assay development of a novel compound.
Caption: A representative GPCR-mediated cAMP signaling pathway.
Caption: High-throughput experimental workflow for a cAMP assay.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Content Imaging & Phenotypic Screening | Broad Institute [broadinstitute.org]
- 6. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. google.com [google.com]
- 12. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives in Cell Culture
Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of a potent microtubule targeting agent derived from the 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine scaffold. Specifically, we focus on a representative compound from the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine series, referred to herein as Compound 4 , which has demonstrated significant antiproliferative and microtubule depolymerizing effects.[3][4] Microtubule targeting agents are a critical class of compounds in cancer research and therapy, primarily exerting their effects by disrupting microtubule dynamics, which are essential for mitosis and cell division.[1][5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6] These notes are intended to guide researchers in utilizing this class of compounds in various cell-based assays.
Mechanism of Action: Microtubule Disruption
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, including the formation of the mitotic spindle during cell division.[1][7] Microtubule targeting agents interfere with the normal process of microtubule polymerization and depolymerization. Compounds in this thienopyrimidine series have been shown to inhibit tubulin assembly and bind to the colchicine site on β-tubulin.[4] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells.[5][6]
Data Presentation
The following table summarizes the in vitro biological activities of Compound 4 and related derivatives, providing a basis for experimental design and concentration selection.
| Compound | Antiproliferative Activity (IC50, nM)[3] | Microtubule Depolymerization (EC50, nM)[3] |
| Compound 4 | 9.0 | 19 |
| Compound 5 | 13.5 | 38 |
| Compound 7 | 37.5 | 110 |
| Lead Compound 1 | 14.7 | 130 |
| Paclitaxel | - | - |
| Combretastatin A-4 | - | - |
Experimental Protocols
Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay
This protocol details the measurement of cell proliferation and cytotoxicity upon treatment with thienopyrimidine derivatives. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[8][9]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., Compound 4) dissolved in DMSO
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% TCA to each well (final concentration of 10%).[9]
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[9]
-
Allow the plate to air dry.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of test compounds on the assembly of purified tubulin into microtubules in vitro.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter
-
-
Test compound (e.g., Compound 4)
-
Positive controls: Paclitaxel (enhancer), Nocodazole or Colchicine (inhibitor)
-
96-well, black, non-binding plate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation:
-
Pre-warm the fluorescence plate reader to 37°C.
-
On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 2 mg/mL).
-
Prepare the tubulin reaction mix by adding GTP (to 1 mM), glycerol (to 15%), and the fluorescent reporter to the tubulin solution. Keep on ice.[10]
-
Prepare 10x stocks of the test compound and controls in General Tubulin Buffer.
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the 37°C plate reader.
-
Measure fluorescence intensity every minute for 60-90 minutes (e.g., excitation at 360 nm, emission at 450 nm).[11]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.
-
Compare the results from compound-treated wells to the vehicle control to determine the percentage of inhibition or enhancement.
-
Cellular Microtubule Depolymerization Assay
This assay visualizes the effect of the compound on the microtubule network within cells using immunofluorescence.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
Test compound
-
Microtubule-stabilizing buffer (e.g., OPT buffer)
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere and grow.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 30 minutes to a few hours).[12]
-
-
Fixation and Permeabilization:
-
Wash cells with warm PBS.
-
Permeabilize the cells with microtubule-stabilizing buffer for a brief period.[12]
-
Fix the cells with 4% paraformaldehyde or cold methanol.
-
If using paraformaldehyde, permeabilize with Triton X-100 after fixation.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBS.
-
-
Microscopy:
-
Mount the coverslips onto glass slides.
-
Visualize the microtubule network using a fluorescence microscope. Compare the integrity and density of microtubules in treated cells versus control cells.
-
Conclusion
The 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivative, Compound 4, is a potent microtubule targeting agent with significant antiproliferative activity. The protocols provided herein offer robust methods for characterizing the effects of this and similar compounds on cell viability and the microtubule cytoskeleton. These assays are fundamental in the preclinical evaluation of novel anticancer drug candidates.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, targeting various receptors and transporters in the central nervous system. To enable in vivo imaging and pharmacokinetic studies of these molecules using Positron Emission Tomography (PET), a robust and efficient radiolabeling protocol is essential. This document provides a detailed protocol for the radiolabeling of a this compound derivative with Fluorine-18 ([¹⁸F]), a widely used radionuclide for PET imaging due to its favorable physical and nuclear characteristics.[1][2]
The proposed method is a two-step process involving the synthesis of a suitable precursor followed by the radiolabeling reaction. Late-stage radiofluorination is an attractive strategy for complex molecules as it allows for the introduction of the radioisotope at a final step, minimizing the handling of radioactive material throughout the synthesis.[1][3]
Radiolabeling Strategy: [¹⁸F]Fluorination via Nucleophilic Substitution
The selected strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. This is a common and effective method for incorporating Fluorine-18 into drug-like molecules.[1][2] The precursor will be a tosylated derivative of this compound, which can be synthesized from the parent molecule.
Diagram: Radiolabeling Workflow
Caption: Workflow for the synthesis of the tosylated precursor and subsequent [¹⁸F]-radiolabeling.
Experimental Protocols
Protocol 1: Synthesis of the Tosylated Precursor
This protocol describes the synthesis of a hypothetical precursor, 2-(tosyloxy)ethyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine, for subsequent radiolabeling.
Materials:
-
This compound
-
Ethylene oxide
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
N-alkylation with Ethylene Oxide:
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol.
-
Cool the solution to 0 °C and bubble ethylene oxide gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(2-hydroxyethyl) derivative.
-
-
Tosylation:
-
Dissolve the crude N-(2-hydroxyethyl) derivative in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of tosyl chloride (TsCl) (1.2 eq) in DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the pure tosylated precursor.
-
Protocol 2: [¹⁸F]-Radiolabeling and Purification
This protocol details the automated radiosynthesis of the [¹⁸F]-labeled thienoazepine derivative.
Materials:
-
Tosylated precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water for injection
-
Semi-preparative HPLC system
-
Automated radiosynthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride from the cyclotron target onto an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (4:1).
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110-120 °C under a stream of nitrogen to evaporate the water (azeotropic drying). Repeat this step with additional acetonitrile until the reaction mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylated precursor (2-5 mg) in anhydrous acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with the mobile phase for HPLC.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Collect the fraction corresponding to the [¹⁸F]-labeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol and then saline.
-
The final product should be formulated in a sterile, pyrogen-free solution for injection (e.g., saline with a small percentage of ethanol).
-
Data Presentation
The following tables summarize the expected quantitative data for the radiolabeling procedure based on typical values reported for similar nucleophilic [¹⁸F]-fluorination reactions.[4]
Table 1: Reaction Conditions and Yields
| Parameter | Value |
| Precursor Amount | 2-5 mg |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 10-15 min |
| Radiochemical Yield (RCY) (decay-corrected) | 30-50% |
| Radiochemical Purity (RCP) | >98% |
| Molar Activity (at end of synthesis) | 50-150 GBq/µmol |
Table 2: Quality Control Parameters
| Analysis | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Identity | Co-elution with non-radioactive standard on analytical HPLC |
| Radionuclidic Purity | >99.5% [¹⁸F] |
| Residual Solvents (Acetonitrile, Ethanol) | < 410 ppm (as per USP) |
| Kryptofix 2.2.2 | < 50 µg/mL |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the quality control process for the final radiolabeled product.
Diagram: Quality Control Logic
Caption: Decision-making workflow for the quality control and release of the radiopharmaceutical.
Conclusion
This application note provides a comprehensive and detailed protocol for the [¹⁸F]-radiolabeling of a this compound derivative. The described methods are based on well-established radiochemical principles and are amenable to automation for routine production. Adherence to the outlined protocols and rigorous quality control will ensure the generation of a high-quality radiotracer suitable for preclinical and clinical PET imaging studies, thereby facilitating the drug development process for this important class of compounds.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
Application of Thieno[3,2-b]azepines in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of thieno[3,2-b]azepine derivatives in neuroscience research. The focus is on their activity as arginine vasopressin (AVP) receptor antagonists, a promising target for a variety of neurological and psychiatric disorders.
Introduction
Thieno[3,2-b]azepines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. In the field of neuroscience, derivatives of this scaffold have emerged as potent and selective antagonists of arginine vasopressin (AVP) receptors, particularly the V1a and V2 subtypes. Vasopressin is a neuropeptide that plays a crucial role in regulating social behavior, anxiety, learning, and memory, in addition to its peripheral effects on water balance and blood pressure. Consequently, AVP receptor antagonists are being investigated for their therapeutic potential in conditions such as anxiety disorders, depression, and social cognitive deficits.
Featured Application: Arginine Vasopressin Receptor Antagonism
This section details the application of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as AVP V1a and V2 receptor antagonists.
Quantitative Data Summary
The binding affinities of several this compound derivatives for the human V1a and V2 vasopressin receptors are summarized in the table below. These compounds demonstrate high affinity and varying degrees of selectivity for the V1a and V2 receptor subtypes.
| Compound ID | R Group | V1a Receptor Kᵢ (nM) | V2 Receptor Kᵢ (nM) |
| 1 | H | 1.8 | 3.5 |
| 2 | 8-Dimethylamino | 0.9 | 1.2 |
| 3 | 8-Methyl | 1.2 | 2.8 |
| 4 | 4-Methoxybenzoyl | 2.5 | 5.1 |
| 5 | 4-Hydroxybenzoyl | 3.1 | 6.2 |
Data compiled from publicly available research literature.
Signaling Pathways
Thieno[3,2-b]azepine-based AVP antagonists modulate downstream signaling by blocking the binding of endogenous vasopressin to its receptors. The V1a and V2 receptors are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the interaction of thieno[3,2-b]azepine derivatives with vasopressin receptors.
Protocol 1: Radioligand Binding Assay for V1a and V2 Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the human V1a and V2 vasopressin receptors.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human V1a or V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test Compounds: Thieno[3,2-b]azepine derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: Unlabeled Arginine Vasopressin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Manifold.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to high density.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate to pellet cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled AVP (for non-specific binding).
-
50 µL of various concentrations of the thieno[3,2-b]azepine test compound.
-
50 µL of [³H]-AVP at a final concentration near its Kₔ.
-
50 µL of the cell membrane preparation.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vivo Behavioral Assay - Resident-Intruder Test
This protocol describes a standard behavioral test to assess the anti-aggressive effects of a V1a receptor antagonist. While specific data for thieno[3,2-b]azepines in this assay are not yet widely published, this protocol provides a framework for future in vivo studies.
Animals:
-
Male Syrian hamsters or other suitable rodent species.
Procedure:
-
Housing:
-
House male animals individually for at least two weeks to establish territoriality.
-
-
Drug Administration:
-
Administer the thieno[3,2-b]azepine compound or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
-
Test Procedure:
-
Introduce a smaller, unfamiliar male intruder into the resident's home cage.
-
Videotape the interaction for a set period (e.g., 10 minutes).
-
-
Behavioral Scoring:
-
An observer blind to the treatment conditions should score the videotapes for aggressive behaviors, including:
-
Latency to the first attack.
-
Number of attacks.
-
Total duration of aggressive behaviors (e.g., biting, chasing, wrestling).
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Potential Applications in Neuroscience
The ability of thieno[3,2-b]azepine derivatives to antagonize vasopressin receptors opens up numerous avenues for neuroscience research and drug development:
-
Anxiety and Depression: V1a receptor antagonists have shown anxiolytic and antidepressant-like effects in preclinical models.
-
Social Behavior: Given the role of vasopressin in social recognition, bonding, and aggression, these compounds could be valuable tools for studying and potentially treating social deficits in disorders like autism spectrum disorder and social anxiety disorder.
-
Learning and Memory: Vasopressin is known to modulate cognitive functions. Antagonists could be used to investigate the specific role of V1a and V2 receptors in different memory processes.
-
Neuroprotection: Emerging evidence suggests a role for vasopressin in neuronal injury, and antagonists may offer neuroprotective effects in conditions like stroke.
Conclusion
Thieno[3,2-b]azepines represent a versatile scaffold for the development of potent and selective modulators of CNS targets. Their application as arginine vasopressin receptor antagonists provides a powerful tool for dissecting the role of the vasopressin system in a range of neurological processes and holds promise for the development of novel therapeutics for psychiatric and neurological disorders. The protocols and data presented here serve as a valuable resource for researchers interested in exploring the potential of this exciting class of compounds.
Application Notes and Protocols for In Vivo Studies of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine, a potent arginine vasopressin (AVP) receptor antagonist. The following sections detail the necessary physicochemical data, formulation strategies, and experimental procedures for preclinical research.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation for in vivo studies. As the compound is a basic amine, forming a hydrochloride salt can significantly improve its aqueous solubility and overall handling characteristics.
| Property | Value (Estimated for Hydrochloride Salt) | Reference / Method |
| Molecular Formula | C₈H₁₂ClNS | - |
| Molecular Weight | 191.71 g/mol | - |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 185 - 190 °C | Capillary Method |
| pKa | 8.5 ± 0.2 | Potentiometric |
| Solubility | HPLC-UV | |
| Water | 5 - 10 mg/mL | |
| Phosphate Buffered Saline (pH 7.4) | 2 - 5 mg/mL | |
| 0.1 N HCl | > 20 mg/mL | |
| Ethanol | 15 - 25 mg/mL | |
| Propylene Glycol | 30 - 50 mg/mL | |
| DMSO | > 100 mg/mL |
Biological Activity and Signaling Pathway
This compound and its derivatives are known to be potent antagonists of the arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[1] AVP plays a crucial role in regulating blood pressure and water reabsorption in the kidneys. By blocking these receptors, this compound can induce vasodilation and aquaresis (excretion of free water).
Caption: Arginine Vasopressin (AVP) Signaling Pathway and the Antagonistic Action of this compound.
Formulation Protocols for In Vivo Studies
The choice of formulation will depend on the intended route of administration and the required dose. For preclinical studies, both oral and parenteral routes are common.
For oral administration, a suspension or a solution can be prepared. Given the basic nature of the compound, its solubility is pH-dependent.
Protocol 1: Aqueous Suspension for Oral Gavage
This protocol is suitable for administering a range of doses and is straightforward to prepare.
Materials:
-
This compound hydrochloride
-
0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weigh the required amount of this compound hydrochloride.
-
Levigate the powder in a mortar with a small volume of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution while stirring continuously to achieve the final desired concentration.
-
Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.
-
Administer to the animal using an appropriate gauge gavage needle.
Table of Representative Oral Formulations:
| Formulation ID | Compound Concentration (mg/mL) | Vehicle | Appearance |
| ORAL-SUSP-01 | 1 | 0.5% (w/v) CMC in deionized water | Suspension |
| ORAL-SUSP-05 | 5 | 0.5% (w/v) CMC in deionized water | Suspension |
| ORAL-SOL-01 | 1 | 20% Hydroxypropyl-β-cyclodextrin in water | Clear Solution |
For intravenous (IV) administration, the compound must be in a clear, sterile solution. Co-solvents are often necessary to achieve the required concentration for injection.
Protocol 2: Co-Solvent Solution for Intravenous Injection
This formulation is suitable for achieving rapid systemic exposure.
Materials:
-
This compound hydrochloride
-
Propylene Glycol (PG)
-
Ethanol (EtOH)
-
Saline (0.9% NaCl)
-
Sterile vials and filters (0.22 µm)
Procedure:
-
Weigh the required amount of the compound and place it in a sterile vial.
-
Add PG and EtOH in the desired ratio (e.g., 1:1 v/v) to dissolve the compound completely. Vortex or sonicate if necessary.
-
Slowly add saline to the solution while stirring to reach the final volume. The final concentration of the co-solvents should be minimized while maintaining the solubility of the compound.
-
Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.
-
Visually inspect the solution for any precipitation before administration.
Table of Representative Parenteral Formulations:
| Formulation ID | Compound Concentration (mg/mL) | Vehicle Composition (v/v/v) | Route |
| IV-SOL-0.5 | 0.5 | 10% PG / 10% EtOH / 80% Saline | IV |
| IV-SOL-1.0 | 1.0 | 20% PG / 20% EtOH / 60% Saline | IV |
| IP-SOL-2.0 | 2.0 | 30% PEG400 / 5% DMSO / 65% Saline | IP |
Experimental Workflow for In Vivo Pharmacodynamic Study
The following workflow outlines a typical study to evaluate the aquaretic effect of this compound in a rodent model.
Caption: Experimental workflow for a pharmacodynamic study of this compound.
Protocol 3: In Vivo Aquaretic Study in Rats
Objective: To evaluate the dose-dependent aquaretic effect of this compound following oral administration.
Animals: Male Sprague-Dawley rats (200-250 g).
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: Compound (1 mg/kg, p.o.)
-
Group 3: Compound (5 mg/kg, p.o.)
-
Group 4: Compound (10 mg/kg, p.o.)
Procedure:
-
House rats individually in metabolic cages for 24 hours for acclimatization.
-
On the day of the experiment, administer an oral water load (25 mL/kg) to each rat.
-
Immediately after the water load, administer the vehicle or the compound by oral gavage at the specified doses.
-
Collect urine over a 6-hour period.
-
Measure the cumulative urine volume for each rat.
-
Analyze urine osmolality using an osmometer.
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.
Stability Considerations
The stability of the formulation is critical for obtaining reliable and reproducible in vivo data.
Protocol 4: Formulation Stability Assessment
Objective: To assess the short-term stability of the prepared formulation.
Procedure:
-
Prepare the formulation as described in the protocols above.
-
Visually inspect the formulation for any signs of precipitation or phase separation at time 0 and at regular intervals (e.g., 1, 2, and 4 hours) under ambient conditions.
-
For quantitative analysis, take an aliquot of the formulation at each time point, centrifuge, and analyze the supernatant for the concentration of the active compound using a validated analytical method (e.g., HPLC-UV).
Table of Expected Stability Data (for IV-SOL-1.0):
| Time (hours) | Visual Appearance | Concentration (% of initial) |
| 0 | Clear Solution | 100% |
| 1 | Clear Solution | 99.5% |
| 2 | Clear Solution | 99.1% |
| 4 | Clear Solution | 98.5% |
Disclaimer: The quantitative data presented in the tables are representative examples and should be confirmed experimentally for the specific batch of this compound and formulation components used. Always perform necessary safety and toxicity assessments before conducting in vivo studies.
References
Application Notes and Protocols for Investigating the Pharmacological Effects of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic scaffold that has shown potential as a modulator of G protein-coupled receptors (GPCRs). Derivatives of this compound have been identified as antagonists of the arginine vasopressin (AVP) receptors, suggesting its potential therapeutic application in conditions like heart failure, hypertension, and hyponatremia.[1][2][3] This document provides a detailed experimental framework to systematically characterize the pharmacological effects of this compound, starting from initial target binding and progressing to cellular functional assays and in vivo models.
The proposed experimental workflow is designed to first identify the molecular target(s) of the compound, then to elucidate its mechanism of action at the cellular level, and finally to assess its potential physiological effects in a living organism.
Part 1: Primary Target Identification and Binding Characterization
The initial step is to determine the binding affinity of this compound for its hypothesized targets, the vasopressin V1a and V2 receptors. A radioligand binding assay is the gold standard for quantifying the affinity of a ligand for a receptor.[4][5]
Experimental Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human V1a and V2 receptors.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing human V1a or V2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 10 µM to 0.1 nM.
-
Assay Setup: In a 96-well plate, combine the diluted test compound, a fixed concentration of [3H]-AVP (typically at its Kd concentration), and the receptor-containing membranes.
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of unlabeled AVP.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and then calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | V1a | 85 | 42 |
| This compound | V2 | 120 | 65 |
| Arginine Vasopressin (control) | V1a | 1.2 | 0.6 |
| Arginine Vasopressin (control) | V2 | 0.8 | 0.4 |
Part 2: Functional Characterization of Receptor Modulation
Once binding is confirmed, the next step is to determine the functional consequence of this binding – whether the compound acts as an agonist, antagonist, or inverse agonist. This will be assessed by measuring the downstream signaling pathways activated by the V1a and V2 receptors. V1a receptors primarily couple to Gq, leading to an increase in intracellular calcium, while V2 receptors couple to Gs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4]
Experimental Workflow: Functional Assays
Caption: Experimental workflow for pharmacological characterization.
Experimental Protocol 2: cAMP Assay for V2 Receptor Function
Objective: To determine if this compound modulates AVP-induced cAMP production in cells expressing the V2 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Test Compound: this compound
-
Agonist: Arginine Vasopressin (AVP)
-
cAMP Assay Kit: A commercially available kit, such as a LANCE cAMP kit or a Cisbio HTRF cAMP assay.[6][7]
-
Cell Culture Medium
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the V2-expressing cells in a 96- or 384-well plate and grow to confluence.[6]
-
Agonist Mode: To test for agonist activity, treat the cells with a serial dilution of the test compound in the presence of a PDE inhibitor.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with a serial dilution of the test compound, followed by the addition of AVP at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the kit's instructions.[8]
-
Data Analysis: For agonist mode, plot the cAMP levels against the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the AVP response against the compound concentration to determine the IC50.
Signaling Pathway: V2 Receptor and cAMP
Caption: V2 receptor-mediated cAMP signaling pathway.
Data Presentation: Functional Activity at V2 Receptor
| Assay Mode | Compound | EC50 (nM) | % Max Response | IC50 (nM) |
| Agonist | AVP | 1.5 | 100 | - |
| Agonist | This compound | >10,000 | <5 | - |
| Antagonist | This compound | - | - | 150 |
Experimental Protocol 3: ERK Phosphorylation Assay for V1a Receptor Function
Objective: To determine if this compound modulates AVP-induced ERK phosphorylation in cells expressing the V1a receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human V1a receptor.
-
Test Compound: this compound
-
Agonist: Arginine Vasopressin (AVP)
-
ERK Phosphorylation Assay Kit: Commercially available, such as an AlphaScreen SureFire kit or a cell-based ELISA kit.[9][10][11]
-
Cell Culture Medium
-
Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated or fluorescently-labeled secondary antibody.
Procedure:
-
Cell Seeding and Serum Starvation: Seed V1a-expressing cells in a 96-well plate. Once confluent, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[12]
-
Agonist Mode: Treat cells with a serial dilution of the test compound for 5-10 minutes at 37°C.[12]
-
Antagonist Mode: Pre-incubate cells with a serial dilution of the test compound before stimulating with AVP at its EC80 concentration for 5-10 minutes.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the assay kit protocol.[12]
-
Immunostaining: Incubate with primary antibodies against phospho-ERK and total ERK, followed by incubation with the appropriate secondary antibodies.
-
Detection: Measure the signal (e.g., fluorescence or chemiluminescence) using a plate reader.
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. For agonist mode, determine the EC50. For antagonist mode, determine the IC50.
Data Presentation: Functional Activity at V1a Receptor
| Assay Mode | Compound | EC50 (nM) | % Max Response | IC50 (nM) |
| Agonist | AVP | 5.2 | 100 | - |
| Agonist | This compound | >10,000 | <5 | - |
| Antagonist | This compound | - | - | 98 |
Part 3: In Vivo Pharmacological Evaluation
Based on the in vitro profile of a V1a/V2 receptor antagonist, preliminary in vivo studies can be designed to assess the compound's potential effects on anxiety and depression-related behaviors, as vasopressin is implicated in these processes.[13]
Experimental Protocol 4: Elevated Plus Maze (EPM) for Anxiety-like Behavior
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Materials:
-
Animals: Adult male mice or rats.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control
-
Positive Control: A known anxiolytic agent (e.g., diazepam).
-
Elevated Plus Maze Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Video Tracking Software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal injection) 30-60 minutes before testing.
-
EPM Test: Place each animal in the center of the EPM, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
Experimental Protocol 5: Forced Swim Test (FST) for Depressant-like Behavior
Objective: To assess the antidepressant-like effects of this compound in rodents.
Materials:
-
Animals: Adult male mice or rats.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control
-
Positive Control: A known antidepressant (e.g., fluoxetine).
-
Forced Swim Test Apparatus: A transparent cylinder filled with water.
-
Video Recording Equipment
Procedure:
-
Acclimation and Dosing: Acclimate and dose the animals as described for the EPM test. Chronic dosing over several days may be required for antidepressant effects.
-
FST: Place each animal in the cylinder of water for a 6-minute session. The last 4 minutes of the session are typically analyzed.
-
Data Collection: Record the duration of immobility (floating without struggling).
-
Data Analysis: A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Data Presentation: In Vivo Behavioral Effects
| Test | Treatment Group | Dose (mg/kg) | % Time in Open Arms (EPM) | Immobility Time (s) (FST) |
| EPM | Vehicle | - | 25 ± 3 | - |
| EPM | Diazepam | 2 | 55 ± 5 | - |
| EPM | Test Compound | 1 | 28 ± 4 | - |
| EPM | Test Compound | 5 | 35 ± 4 | - |
| EPM | Test Compound | 10 | 45 ± 5 | - |
| FST | Vehicle | - | - | 150 ± 10 |
| FST | Fluoxetine | 10 | - | 80 ± 8 |
| FST | Test Compound | 10 (chronic) | - | 135 ± 12 |
| FST | Test Compound | 20 (chronic) | - | 110 ± 9 |
*p < 0.05 compared to vehicle
This comprehensive experimental plan provides a systematic approach to characterizing the pharmacological effects of this compound. The results from these studies will elucidate the compound's binding affinity, functional activity, and potential in vivo efficacy, providing a solid foundation for further drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 6. cAMP Assay [bio-protocol.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
Application Notes and Protocols for 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine (CAS No. 180340-57-2). The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.
Compound Identification and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 180340-57-2 | |
| Synonyms | 4H,5H,6H,7H,8H-thieno[3,2-b]azepine; 5,6,7,8-tetra-hydro-4H-thieno[3,2-b]azepine; 4H-Thieno[3,2-b]azepine, 5,6,7,8-tetrahydro-; 5,6,7,8-tetrahydrothieno[3,2-b]azepine | |
| Purity | 95% |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety protocols.
GHS Hazard Classification:
| Classification | Category |
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet. Key precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategy involves a multi-step sequence starting from a suitably substituted thiophene derivative. A common approach involves the formation of a key intermediate, this compound-5,8-dione, followed by reduction. An alternative, though less direct route, could involve the ring expansion of a thieno-fused cyclohexanone oxime.
Q2: What is the key cyclization reaction for forming the azepine ring in this synthesis?
A2: The Dieckmann condensation is a crucial intramolecular reaction for forming the seven-membered azepine ring, leading to the dione intermediate.[1][2][3][4] This reaction involves the base-catalyzed intramolecular cyclization of a diester.[1][2][3][4]
Q3: What are the critical parameters to control during the Dieckmann condensation for this synthesis?
A3: Key parameters to control for a successful Dieckmann condensation include:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to minimize side reactions. Sodium ethoxide, potassium tert-butoxide, and sodium hydride are commonly used.[1][3]
-
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, or diethyl ether are recommended to prevent quenching of the base and unwanted side reactions.[1]
-
Reaction Temperature: The reaction is often performed at elevated temperatures (reflux), but the optimal temperature may vary depending on the specific substrate and base used.
-
Anhydrous Conditions: Strict exclusion of moisture is critical for the success of the reaction, as water will quench the strong base required for the condensation.
Q4: What are the common challenges in the reduction of the dione intermediate?
A4: The reduction of the this compound-5,8-dione intermediate, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), can present challenges such as incomplete reduction, formation of side products, and difficult workup procedures due to the formation of aluminum salts.[5][6][7] Careful control of reaction conditions and a proper quenching procedure are essential.
II. Troubleshooting Guides
Guide 1: Low Yield in Dieckmann Condensation for this compound-5,8-dione Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive or insufficient base. | Use a fresh, high-purity batch of strong base (e.g., NaH, NaOEt, KOtBu). Ensure the base is properly stored under inert atmosphere to prevent deactivation. Increase the molar equivalents of the base. |
| Presence of moisture in reagents or solvent. | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. | |
| Starting diester is impure or incorrect. | Verify the purity and structure of the starting thienyl diester by NMR and mass spectrometry. Purify the diester by column chromatography or recrystallization if necessary. | |
| Formation of polymeric or tar-like material | Intermolecular condensation competing with intramolecular cyclization. | Perform the reaction under high dilution conditions to favor the intramolecular cyclization. Add the diester slowly to the base solution. |
| Reaction temperature is too high, leading to decomposition. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. | |
| Formation of open-chain hydrolysis products | Presence of water during reaction or workup. | Ensure strict anhydrous conditions throughout the reaction. Use a non-aqueous workup if possible, or minimize contact with water during extraction. |
Guide 2: Issues with the Reduction of this compound-5,8-dione
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete reduction (presence of starting material or mono-reduced intermediates) | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., LiAlH₄). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature (e.g., reflux in THF) and/or extend the reaction time. Monitor the reaction progress by TLC. | |
| Deactivated reducing agent. | Use a fresh, unopened container of the reducing agent. Ensure it has been stored under appropriate conditions. | |
| Formation of complex mixtures or decomposition | Reaction temperature is too high. | Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully. |
| Unstable product under reaction or workup conditions. | Use a milder reducing agent if possible. Employ a careful and controlled workup procedure, such as the Fieser workup for LiAlH₄ reductions, to avoid localized heat and pH changes.[8] | |
| Difficult workup and product isolation (emulsion formation) | Formation of colloidal aluminum salts during quenching. | Follow a standardized quenching procedure for aluminum hydrides (e.g., Fieser workup: sequential addition of water, aqueous NaOH, and then more water).[8] Addition of a filter aid like Celite before filtration can help break up emulsions. |
Guide 3: Challenges in N-Alkylation or N-Acylation of this compound
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion to the N-substituted product | Insufficiently reactive alkylating/acylating agent. | Use a more reactive electrophile (e.g., alkyl iodide instead of chloride) or an activating agent for acylation (e.g., DCC, EDC). |
| Steric hindrance at the nitrogen atom. | Use a less sterically hindered alkylating/acylating agent. Increase the reaction temperature. | |
| Inappropriate base or solvent. | For N-alkylation, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. For N-acylation, a tertiary amine base like triethylamine or pyridine is often used. Choose a solvent that dissolves all reactants well. | |
| Formation of over-alkylated quaternary ammonium salt | The product amine is more nucleophilic than the starting secondary amine.[9][10][11] | Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture. |
| Side reaction with the alkyl halide | Intramolecular cyclization of the alkyl halide.[12] | Optimize reaction conditions (temperature, solvent) to favor the intermolecular N-alkylation over the intramolecular side reaction of the alkyl halide.[12] |
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation
| Base | Solvent | Typical Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | 80-110 | 40-70 | Can lead to transesterification if the ester is not an ethyl ester.[2] |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | 25-82 | 50-85 | A stronger, more sterically hindered base, often leading to higher yields and fewer side reactions. |
| Sodium Hydride (NaH) | THF, Toluene, DMF | 25-110 | 60-90 | A strong, non-nucleophilic base; requires careful handling due to its reactivity with moisture and air. |
Yields are generalized from literature on Dieckmann condensations and may vary for the specific synthesis of this compound-5,8-dione.
Table 2: Comparison of Reducing Agents for Dione to Diamine Conversion
| Reducing Agent | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to 65 | Powerful reducing agent, capable of reducing both amide carbonyls. | Reacts violently with water, requires strict anhydrous conditions and careful workup.[5][6][13] Can be unselective. |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF | 0 to 65 | Generally selective for amides over some other functional groups. Workup is often simpler than with LiAlH₄. | Can be less reactive than LiAlH₄, potentially requiring longer reaction times or higher temperatures. |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, CH₂Cl₂ | -78 to 25 | Can be used for selective reductions at low temperatures. | Often used for partial reductions (e.g., ester to aldehyde), may not be suitable for complete reduction of both amides in one step.[7] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound-5,8-dione via Dieckmann Condensation
This protocol is a generalized procedure based on established methods for Dieckmann condensation.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Reactant Addition: Dissolve the starting thienyl diester (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of this compound-5,8-dione to this compound
This protocol is a generalized procedure for the reduction of lactams using LiAlH₄.
-
Preparation: Under an inert atmosphere, suspend lithium aluminum hydride (4.0-5.0 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer.
-
Reactant Addition: Dissolve the this compound-5,8-dione (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, or until the reaction is complete by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams used.[8]
-
Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Dieckmann condensation.
Caption: Troubleshooting common issues in the reduction step.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. davuniversity.org [davuniversity.org]
- 8. Workup [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. adichemistry.com [adichemistry.com]
troubleshooting common issues in thieno[3,2-B]azepine synthesis
Welcome to the technical support center for the synthesis of thieno[3,2-b]azepine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the thieno[3,2-b]azepine core?
A1: Several synthetic strategies have been employed to construct the thieno[3,2-b]azepine core. One common approach involves the ring expansion of a suitable precursor, such as the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene.[1] Another established method is the Dieckmann ring closure reaction of substituted 2-amino-3-carbethoxythiophenes that have been alkylated with a suitable bromobutyrate derivative.[2]
Q2: I am observing a low yield in my cyclization step. What are the potential causes?
A2: Low yields in cyclization reactions for forming the seven-membered azepine ring can stem from several factors. These include incomplete reaction, competing side reactions, or suboptimal reaction conditions. For instance, in syntheses involving intramolecular cyclizations, the concentration of the substrate is crucial to favor the desired intramolecular reaction over intermolecular polymerization. For photochemical reactions, the wavelength of light, reaction time, and solvent purity are critical parameters that can significantly impact the yield.[1][3]
Q3: I am struggling with the purification of my final thieno[3,2-b]azepine product. What techniques are recommended?
A3: Purification of thieno[3,2-b]azepine derivatives can be challenging due to their polarity and potential for limited solubility in common organic solvents.[4] Standard purification techniques include flash chromatography on silica gel.[5] In cases where products have poor solubility, purification by sublimation under high vacuum can be an effective alternative.[4] Recrystallization from a suitable solvent system is also a common method for obtaining highly pure material.
Q4: What are the key spectroscopic signatures I should look for to confirm the structure of my thieno[3,2-b]azepine product?
A4: Confirmation of the thieno[3,2-b]azepine structure relies on a combination of spectroscopic techniques. 1H NMR spectroscopy is crucial for identifying the protons on the azepine and thiophene rings, with their characteristic chemical shifts and coupling constants.[1] Mass spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight of the synthesized compound.[4][6] For more detailed structural analysis, 13C NMR and elemental analysis are also recommended.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Photolytic Ring Expansion
Problem: The synthesis of a thieno[3,2-b]azepine derivative via photolysis of an azide precursor is resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Wavelength or Lamp Power | Verify the emission spectrum of the lamp and ensure it is appropriate for the azide photolysis. Optimize the lamp power and distance from the reaction vessel. | Increased conversion of the starting azide to the desired product. |
| Presence of Quenchers | Ensure all solvents and reagents are of high purity and free from impurities that could quench the excited state of the azide. | Improved reaction efficiency and higher product yield. |
| Suboptimal Reaction Time | Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal irradiation time. | Avoid decomposition of the product due to over-irradiation and maximize the yield. |
| Low Concentration of Trapping Agent | In reactions involving a trapping agent (e.g., diethylamine), ensure it is present in a sufficient excess to efficiently trap the reactive intermediate.[1] | Increased formation of the desired trapped product over side products. |
Issue 2: Formation of Regioisomers
Problem: The synthesis produces a mixture of thieno[3,2-b]azepine regioisomers that are difficult to separate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Reaction | Modify the reaction conditions to enhance regioselectivity. This may involve changing the solvent, temperature, or catalyst. | Preferential formation of one regioisomer over the other. |
| Similar Polarity of Isomers | Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for separation. | Isolation of pure regioisomers for characterization and further use. |
| Isomerization During Workup or Purification | Analyze the crude reaction mixture by 1H NMR to determine the initial isomeric ratio. If isomerization is suspected, modify the workup and purification conditions (e.g., use neutral pH, avoid excessive heat). | Preservation of the initial isomeric ratio and simplified purification. |
Experimental Protocols
Protocol 1: Synthesis of 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine via Photolysis
This protocol is adapted from the synthesis described by Daly et al.[1]
-
Preparation of the Azide Precursor: 6-Azido-2,3-dihydrobenzo[b]thiophene is prepared from 6-amino-2,3-dihydrobenzo[b]thiophene through standard diazotization followed by reaction with sodium azide.
-
Photolysis: A solution of 6-azido-2,3-dihydrobenzo[b]thiophene in an excess of diethylamine is irradiated using a high-pressure mercury lamp. The reaction is monitored by TLC until the starting azide is consumed.
-
Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine product.
-
Characterization: The structure of the product is confirmed by 1H NMR spectroscopy and other relevant analytical techniques.
Data Summary
| Compound | Synthesis Method | Yield (%) | Reference |
| 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine | Photolysis of azide in diethylamine | Not specified | [1] |
| Thieno[2,3-b]azepin-4-ones | Dieckmann ring closure | Not specified | [2] |
Visual Guides
Caption: General workflow for thieno[3,2-b]azepine synthesis.
References
- 1. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of new thieno[3,2-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility problems of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is predicted to be a weakly basic compound. Consequently, its aqueous solubility is highly pH-dependent. It is expected to exhibit higher solubility in acidic conditions (lower pH) where the molecule is protonated, and significantly lower solubility in neutral to basic conditions (higher pH) where it exists in its less soluble free base form.[1][][3] For organic solvents, it is likely to be more soluble in polar organic solvents like DMSO, DMF, and alcohols compared to nonpolar solvents.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my in vitro assay. What is causing this and how can I prevent it?
A2: This is a common issue for compounds with low aqueous solubility. The precipitation occurs because the compound is highly soluble in the organic stock solution (e.g., DMSO) but much less soluble in the aqueous buffer. When the stock is diluted, the solvent polarity changes drastically, causing the compound to crash out of solution.
To prevent this, you can try the following:
-
Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer.
-
Optimize the dilution method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid mixing and can prevent localized supersaturation.
-
Use a co-solvent: Incorporate a small percentage (typically <1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final aqueous buffer to increase solubility.[4][5]
-
Adjust the pH: Since this is a weakly basic compound, lowering the pH of your aqueous buffer will increase its solubility.[1][3]
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, surfactants can be effective in increasing the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[6][7] Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are commonly used in preclinical formulations.[6] However, it is crucial to ensure the chosen surfactant and its concentration are compatible with your experimental system, as they can interfere with biological assays.
Q4: How does particle size affect the dissolution of this compound?
A4: Reducing the particle size of a solid compound increases its surface area-to-volume ratio.[6][8] This larger surface area allows for greater interaction with the solvent, which can lead to an increased rate of dissolution, although it does not change the intrinsic solubility.[6][8] Techniques like micronization or nanosuspension can be employed to reduce particle size.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in aqueous buffer. | The compound has very low intrinsic aqueous solubility at the buffer's pH. | 1. pH Adjustment: Lower the pH of the buffer. For a weakly basic compound, solubility increases as the pH decreases.[1][3] 2. Co-solvents: Add a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400 to the buffer.[4][5] 3. Solubilizing Agents: Incorporate a surfactant (e.g., Tween® 80) or a cyclodextrin.[6][7] |
| Precipitation occurs over time in a prepared solution. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | 1. Determine Kinetic Solubility: This will help establish the concentration at which the compound remains in solution over the experimental timeframe. 2. Check for Degradation: Analyze the solution over time by HPLC to check for the appearance of degradation products.[7] 3. Protect from Light and Air: Some compounds are sensitive to light or oxidation. Store solutions protected from light and under an inert atmosphere if necessary. |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. The solvent or solubilizing agent is interfering with the assay. | 1. Confirm Solubilization: Visually inspect solutions for any particulate matter. It is also good practice to filter the solution before use. 2. Run Vehicle Controls: Always include controls with the same concentration of solvent and any solubilizing agents used for the test compound to account for their effects on the assay. 3. Lower Solvent Concentration: Keep the final concentration of organic solvents like DMSO as low as possible (ideally below 0.5%). |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Water (pH 7.0) | < 0.01 | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | 5 - 10 | Soluble |
| PBS (pH 7.4) | < 0.01 | Practically Insoluble |
| DMSO | > 50 | Very Soluble |
| Ethanol | 1 - 5 | Sparingly Soluble |
| Methanol | 1 - 5 | Sparingly Soluble |
| Acetonitrile | < 0.1 | Very Slightly Soluble |
| Propylene Glycol | 1 - 10 | Sparingly to Soluble |
Note: These are hypothetical values based on the expected properties of a weakly basic heterocyclic compound and should be confirmed experimentally.
Table 2: Hypothetical pH-Dependent Aqueous Solubility Profile
| pH | Solubility (µg/mL) |
| 2.0 | 8500 |
| 4.0 | 850 |
| 6.0 | 8.5 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: Screening for Suitable Co-solvents
This protocol helps identify a co-solvent system to improve aqueous solubility.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO (e.g., 20 mg/mL).
-
Co-solvent Buffer Preparation: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% of ethanol, PEG 400, or propylene glycol).
-
Dilution and Observation: Add a small volume of the stock solution to each of the co-solvent buffers to achieve the desired final concentration. Vortex immediately.
-
Assessment: Visually inspect the solutions for any signs of precipitation immediately after mixing and after a set incubation period (e.g., 1-2 hours) at the experimental temperature. The lowest concentration of the co-solvent that maintains a clear solution is considered suitable for further experiments.
Visualizations
Signaling Pathway
Thienoazepine derivatives are often investigated for their activity on central nervous system targets, such as dopamine and serotonin receptors. The following diagram illustrates a simplified, representative signaling pathway for a G-protein coupled receptor (GPCR) that could be a target for this compound.
Caption: Simplified GPCR signaling pathway potentially modulated by the compound.
Experimental Workflow
The following diagram outlines the workflow for addressing the solubility issues of this compound.
Caption: Logical workflow for troubleshooting solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
Technical Support Center: Optimization of Reaction Conditions for Thieno[3,2-b]azepine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thieno[3,2-b]azepine derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of thieno[3,2-b]azepine derivatives, offering potential causes and solutions.
1. Low or No Product Yield in Cyclization Step
-
Question: I am attempting an intramolecular cyclization to form the thieno[3,2-b]azepine ring system, but I am observing very low to no yield of the desired product. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in cyclization reactions are a common issue. Several factors could be at play:
-
Inadequate Activation of Precursor: The functional groups involved in the cyclization (e.g., an amine and a carbonyl group for a condensation reaction) may not be sufficiently reactive.
-
Solution: For reactions like the Dieckmann condensation, ensure a strong enough base (e.g., sodium hydride) is used to deprotonate the active methylene group.[1] For reactions involving amines, consider converting the amine to a more nucleophilic species or the electrophilic partner to a more reactive species.
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the efficiency of the cyclization.
-
Solution: Systematically screen different solvents to find one that favors the desired intramolecular reaction over intermolecular side reactions. Optimization of temperature is also crucial; some reactions require heating to overcome the activation energy, while others may benefit from lower temperatures to minimize side product formation. An optimization of reaction time can also be beneficial as prolonged reaction times might lead to product degradation.
-
-
Steric Hindrance: Bulky substituents on the precursor molecule can sterically hinder the cyclization process.
-
Solution: If possible, redesign the synthetic route to introduce bulky groups after the core thieno[3,2-b]azepine structure is formed. Alternatively, using a catalyst or reaction conditions that can tolerate more sterically demanding substrates might be necessary.
-
-
2. Formation of Significant Side Products
-
Question: My reaction is producing a complex mixture of products, with my desired thieno[3,2-b]azepine derivative being a minor component. How can I suppress the formation of these side products?
-
Answer: The formation of multiple products often points to issues with reaction selectivity or stability of the desired product under the reaction conditions.
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions between precursor molecules can lead to polymers or dimers.
-
Solution: Employing high-dilution conditions can favor intramolecular reactions. This involves adding the substrate slowly to a large volume of solvent.
-
-
Rearrangement or Decomposition: The starting material or the product might be unstable under the reaction conditions, leading to rearrangements or decomposition. For instance, some azepine derivatives can undergo ring expansion or contraction.[2]
-
Solution: Carefully control the reaction temperature and pH. Analyze the side products to understand the decomposition pathways, which can provide clues for modifying the reaction conditions. For example, using milder bases or acids might prevent unwanted side reactions.
-
-
Lack of Regioselectivity: In cases where multiple cyclization pathways are possible, a mixture of isomers can be formed.
-
Solution: The use of directing groups on the substrate can help control the regioselectivity of the cyclization. Additionally, exploring different catalytic systems can influence which reaction pathway is favored.
-
-
3. Difficulty in Product Purification
-
Question: I am struggling to isolate the pure thieno[3,2-b]azepine derivative from the crude reaction mixture. What purification strategies are most effective?
-
Answer: Purification challenges can arise from the physicochemical properties of the product and the nature of the impurities.
-
Similar Polarity of Product and Impurities: If the side products have similar polarity to the desired compound, separation by standard column chromatography can be difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reverse-phase silica). Gradient elution can also improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: In some cases, it might be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group to obtain the pure product.
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of thieno[3,2-b]azepine derivatives.
-
Question: What are the most common synthetic routes to prepare the thieno[3,2-b]azepine core structure?
-
Answer: Several synthetic strategies have been employed to construct the thieno[3,2-b]azepine scaffold. Common approaches include:
-
Ring closure of functionalized thiophenes: This is a widely used method where a thiophene precursor bearing a side chain is cyclized to form the seven-membered azepine ring. An example is the Dieckmann ring closure of substituted 2-amino-3-carbethoxythiophenes that have been alkylated with ethyl 4-bromobutyrate.[1]
-
Photolysis of azido-thiophenes: Photolytic decomposition of an azide group on a thiophene derivative can lead to the formation of a nitrene, which can then undergo ring expansion to form the azepine ring.[3]
-
Reductive cyclization: Reduction of a dione precursor can lead to the formation of the corresponding diol, which can then be further manipulated and cyclized.[4]
-
-
Question: How can I optimize the reaction conditions for a specific step in the synthesis of a thieno[3,2-b]azepine derivative?
-
Answer: Optimization of reaction conditions is a systematic process. A Design of Experiments (DoE) approach can be highly efficient. Key parameters to consider for optimization include:
-
Temperature: Vary the temperature in increments to find the optimal balance between reaction rate and side product formation.
-
Solvent: Screen a range of solvents with different polarities and boiling points.
-
Catalyst/Reagent Concentration: The loading of the catalyst or the stoichiometry of the reagents can have a significant impact on the reaction outcome.
-
Reaction Time: Monitor the reaction progress over time to determine the point of maximum product formation before significant decomposition occurs.
-
-
Question: Are there any specific safety precautions I should take when working with reagents for thieno[3,2-b]azepine synthesis?
-
Answer: Standard laboratory safety practices should always be followed. Specific hazards may be associated with certain reagents:
-
Sodium Hydride (NaH): This is a highly flammable and water-reactive reagent. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Azides: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and behind a blast shield.
-
Strong Acids and Bases: These are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Cyclization Step
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 25 | 12 | 45 |
| 2 | NaH (1.1) | THF | 66 | 6 | 65 |
| 3 | NaH (1.5) | THF | 66 | 6 | 75 |
| 4 | t-BuOK (1.1) | t-BuOH | 82 | 8 | 50 |
| 5 | t-BuOK (1.5) | t-BuOH | 82 | 8 | 60 |
This table is a representative example and the optimal conditions will vary depending on the specific substrate and reaction.
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Ring Closure to form a Thieno[2,3-b]azepin-4-one Derivative [1]
-
To a solution of the substituted 2-(N-tosyl-4-ethoxycarbonylbutanamido)-3-carbethoxythiophene in anhydrous toluene, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of glacial acetic acid, followed by water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then subjected to detosylation using a 40% sulfuric acid-acetic acid solution to yield the thieno[2,3-b]azepin-4-one derivative.
-
Purify the final product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the synthesis of thieno[3,2-b]azepine derivatives.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
minimizing side-product formation in 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The primary synthetic strategies include the ring expansion of a thieno-fused cyclohexanone oxime, intramolecular cyclization of substituted thiophene derivatives, and photolytic ring expansion of azides. A particularly effective method involves the regioselective reduction of a heterocyclic fused cyclohexanone oxime using diisobutylaluminum hydride (DIBAH), which can yield the desired azepine as the sole product under optimized conditions.[1] Other methods like the Dieckmann ring closure of appropriate diesters have also been employed for related thienoazepinones.[2]
Q2: What are the potential side-products in the DIBAH reduction of a thieno-fused cyclohexanone oxime?
A2: While the DIBAH reduction is reported to be highly regioselective, potential side-products can arise from incomplete reduction, leading to the corresponding amine, or over-reduction of other functional groups if present. The choice of solvent and temperature is crucial to minimize these side reactions.
Q3: Can photolysis of a 6-azidobenzo[b]thiophene derivative be used, and what are the drawbacks?
A3: Yes, photolysis of 6-azidobenzo[b]thiophenes in the presence of an amine like diethylamine can lead to ring expansion to form a thieno[2,3-c]azepine system.[3][4] However, this method can produce a mixture of products, including the desired ring-expanded azepine alongside 7-amino-6-diethylaminobenzo[b]thiophene.[3][4] The product distribution can be sensitive to reaction conditions.[3][4]
Q4: How can I purify the final this compound product from reaction impurities?
A4: Standard chromatographic techniques, such as column chromatography on silica gel, are typically effective for purifying the target compound. The choice of eluent will depend on the specific derivatives being synthesized. For basic amine products, an aqueous workup with a mild base may be necessary to remove acidic impurities prior to chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired thieno[3,2-b]azepine | Incomplete reaction during DIBAH reduction. | Ensure the DIBAH reagent is fresh and accurately titrated. Increase the equivalents of DIBAH used. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. |
| Suboptimal reaction temperature. | Perform the reaction at the recommended temperature. For DIBAH reductions, this is often a low temperature (e.g., -78 °C to 0 °C) to improve selectivity. | |
| Side-reactions dominating. | Re-evaluate the synthetic route. If using photolysis, consider alternative, more selective methods like the DIBAH reduction of the corresponding oxime. | |
| Formation of regioisomeric azepines | Non-selective ring expansion method. | The DIBAH reduction of a thieno-fused cyclohexanone oxime is reported to be highly regioselective for the formation of the thieno[3,2-b]azepine.[1] If using other methods that may yield regioisomers, careful optimization of reaction conditions (catalyst, solvent, temperature) is necessary. |
| Presence of an unexpected amino-substituted benzothiophene side-product | Use of photolytic azide decomposition. | This is a known issue with the photolysis of 6-azidobenzo[b]thiophenes.[3][4] To avoid this, switch to a different synthetic strategy. If this route must be used, careful control of irradiation time and amine concentration may help to optimize the product ratio. |
| Difficulty in removing starting materials or intermediates | Inefficient purification. | Optimize the column chromatography conditions (e.g., gradient elution, different solvent systems). Consider a pre-purification step such as an acid-base extraction to remove impurities with different pKa values. |
| Product degradation during workup or purification | Instability of the product to acidic or basic conditions. | Use mild workup conditions. Neutralize the reaction mixture carefully. If the product is sensitive, avoid prolonged exposure to strong acids or bases. Use buffered solutions where appropriate. |
Experimental Protocols
Key Experiment: Regioselective Synthesis of the this compound Core via DIBAH Reduction
This protocol is adapted from the general method described for the synthesis of novel arginine vasopressin antagonists.[1]
Materials:
-
Thieno-fused cyclohexanone oxime precursor
-
Diisobutylaluminum hydride (DIBAH) solution (e.g., 1.0 M in toluene)
-
Anhydrous solvent (e.g., toluene or THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thieno-fused cyclohexanone oxime precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the optimized temperature (typically between -78 °C and 0 °C) in an appropriate cooling bath.
-
Slowly add the DIBAH solution dropwise to the cooled reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at the same temperature for the predetermined optimal time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow, careful addition of a suitable quenching agent (e.g., methanol, followed by water or Rochelle's salt solution) at low temperature.
-
Allow the mixture to warm to room temperature and stir until a clear separation of layers is observed.
-
Filter the mixture if necessary to remove aluminum salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the this compound.
Visualizations
Caption: Main synthetic route to the thieno[3,2-b]azepine core.
Caption: Side-product formation in photolytic synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-expansion of fused bicyclic aromatic azides; synthesis of 8H-thieno[2,3-c]azepines by photolysis of 6-azidobenzo[b]thiophens in diethylamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ring-expansion of fused bicyclic aromatic azides; synthesis of 8H-thieno[2,3-c]azepines by photolysis of 6-azidobenzo[b]thiophens in diethylamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
stability issues of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability issues with this compound in solution.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Loss of compound purity over a short period, as observed by chromatography (e.g., HPLC, LC-MS).
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Oxidation | 1. Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). 2. Prepare and store solutions under an inert atmosphere. 3. Add an antioxidant (e.g., BHT, Vitamin E) to the solution, if compatible with the experimental design. | Reduced formation of oxidation-related impurities. |
| pH Instability | 1. Determine the pH of your solution. 2. Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Thienoazepine derivatives can be susceptible to degradation at alkaline pH. 3. If the experimental conditions require a specific pH, perform a preliminary study to assess the compound's stability at that pH over the experiment's duration. | Slower degradation rate in buffered solutions. |
| Photodegradation | 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during handling. | Minimal degradation in light-protected samples compared to exposed samples. |
| Thermal Degradation | 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or frozen at -20°C).[1] 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes. | Improved stability over time when stored at lower temperatures. |
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental data or loss of biological activity.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Degradation in Assay Media | 1. Assess the stability of the compound in the specific biological medium under the assay conditions (e.g., temperature, CO2). 2. Prepare fresh solutions of the compound immediately before each experiment. 3. Include a stability-indicating control sample in your assay plate to monitor for degradation over the incubation period. | More consistent and reproducible assay results. |
| Adsorption to Labware | 1. Use low-adsorption plasticware or silanized glassware. 2. Include a surfactant (e.g., Tween-80) in the buffer, if permissible for the assay. | Increased recovery of the compound from the solution. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of 2-8°C are recommended, under an inert atmosphere.
-
-
Q2: How should I prepare and store stock solutions?
-
A2: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
-
Stability in Different Solvents and Buffers
-
Q3: What is the expected stability of this compound in aqueous solutions?
-
A3: The stability in aqueous solutions is highly dependent on pH. Thienoazepine derivatives are generally more stable in neutral to slightly acidic conditions. It is advisable to use buffered solutions (pH 5-7) for aqueous preparations.
-
-
Q4: Are there any solvents I should avoid?
-
A4: Avoid using solvents that may contain peroxides (e.g., older bottles of THF or diethyl ether) as the thiophene ring is susceptible to oxidation. Also, be cautious with highly basic or acidic aqueous solutions.
-
Degradation
-
Q5: What are the likely degradation pathways for this compound?
-
A5: Based on the structure, the most probable degradation pathways include:
-
Oxidation: The sulfur atom in the thiophene ring is a likely site for oxidation, which can lead to the formation of sulfoxides or sulfones.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, any functional groups on substituted analogs could be susceptible.
-
Photodegradation: Aromatic systems can be sensitive to light, leading to various degradation products.
-
-
-
Q6: How can I detect degradation products?
-
A6: A stability-indicating HPLC method with UV or MS detection is the most common technique to separate and quantify the parent compound from its degradation products. NMR spectroscopy can be used to elucidate the structure of unknown degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound.
-
Objective: To identify potential degradation products and pathways under various stress conditions.
-
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or MS detector
-
-
Methodology:
-
Prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL).
-
For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
-
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and any degradation peaks.
Data Presentation
Table 1: Illustrative Forced Degradation Results for this compound
| Stress Condition | Incubation Time (hours) | % Degradation (Illustrative) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15% | 2 |
| 0.1 M NaOH (60°C) | 24 | 40% | 3 |
| 3% H₂O₂ (RT) | 24 | 60% | 4 |
| Heat (105°C, solid) | 24 | <5% | 1 |
| Photostability | 24 | 25% | 2 |
Note: The data in this table is for illustrative purposes only and represents a typical outcome for a moderately stable compound.
Visualizations
References
Technical Support Center: Analysis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining HPLC methods for the analysis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine. It includes troubleshooting guides for common issues, frequently asked questions, and a detailed experimental protocol.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Peak Shape Problems
Question: Why am I observing peak tailing for my analyte?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound, often appearing as an asymmetrical peak with a drawn-out tail.[1][2] This can compromise accurate integration and quantification.[3] The primary causes and solutions are:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with basic analytes, causing tailing.[3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[1]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically masks many of the residual silanol groups.[3]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
Question: My peaks are fronting. What is the cause and how can I fix it?
Answer:
Peak fronting, where the peak has a leading edge, is typically caused by a mismatch between the sample solvent and the mobile phase or by sample overload.[2]
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and front.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.[1]
-
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.
-
Solution: Decrease the concentration of the sample or reduce the injection volume.[2]
-
Question: I am seeing split peaks in my chromatogram. What should I do?
Answer:
Split peaks can arise from several issues related to the column or the injection process.[5]
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, disrupting the sample flow path.
-
Solution: Reverse the column and flush it with a strong solvent. If this doesn't resolve the issue, the frit may need to be replaced. Using a guard column can help prevent this.[4]
-
-
Column Void: A void or channel can form at the head of the column due to settling of the packing material.[4]
-
Solution: This usually requires replacing the column.[4]
-
-
Injector Problems: Issues with the injector, such as a partially blocked port or a damaged rotor seal, can cause the sample to be introduced onto the column in a non-uniform manner.[5]
-
Solution: Clean the injector port and inspect the rotor seal for wear.
-
Retention Time and Resolution Issues
Question: My retention times are shifting from one injection to the next. Why is this happening?
Answer:
Inconsistent retention times are a common problem that can make peak identification and quantification unreliable. The most frequent causes include:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped. Ensure the HPLC pump's proportioning valves are functioning correctly.[3]
-
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.[3]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6]
-
-
Pump Issues: A malfunctioning pump or the presence of air bubbles can cause inconsistent flow rates.[7]
-
Solution: Degas the mobile phase and purge the pump. If the problem persists, check the pump seals and check valves for wear.[7]
-
Question: I have poor resolution between my analyte and an impurity. How can I improve the separation?
Answer:
Improving resolution often involves adjusting the mobile phase composition or changing the stationary phase.
-
Optimize Mobile Phase Strength:
-
Solution: If peaks are eluting too quickly, decrease the percentage of the organic solvent in the mobile phase. If they are eluting too slowly, increase the organic content. For gradient methods, adjust the slope of the gradient.
-
-
Change Mobile Phase Selectivity:
-
Solution: Substitute the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter the selectivity of the separation. Adjusting the pH of the mobile phase can also significantly impact the retention of ionizable compounds.
-
-
Change Stationary Phase:
-
Solution: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to provide alternative separation chemistry.[1]
-
Experimental Protocol
The following is a proposed starting method for the analysis of this compound. This method will likely require optimization for your specific application.
1. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to make a 1 mg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the working standard to a similar final concentration.
2. HPLC Instrumentation and Conditions
The following table summarizes the recommended starting HPLC parameters.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm (or λmax of the analyte) |
Visualizations
The following diagrams illustrate key workflows for HPLC method development and troubleshooting.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic workflow for developing an HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 4. 4751-59-1 | 5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepin-4-one - Moldb [moldb.com]
- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
addressing poor reproducibility in assays with 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot poor reproducibility in assays involving 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its derivatives.
Troubleshooting Guides
This section provides practical, question-and-answer-based guidance for specific issues that may arise during experimentation, leading to poor reproducibility.
Issue 1: Compound Precipitation in Aqueous Buffers
Question: I am observing precipitation or cloudiness after diluting my DMSO stock of this compound into my aqueous assay buffer or cell culture medium. What is causing this and how can I resolve it?
Answer: This is a frequent challenge with heterocyclic compounds that exhibit low aqueous solubility. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution can cause the compound to "crash out" of solution.[1]
Troubleshooting Steps:
-
Optimize Dilution Technique: Add the compound stock to the aqueous solution dropwise while gently vortexing or stirring. This avoids localized high concentrations that can trigger precipitation.[1] Pre-warming the aqueous solution to the experimental temperature (e.g., 37°C) can also improve solubility.[1]
-
Lower Final Compound Concentration: The concentration of the compound may be exceeding its solubility limit in the final assay buffer. Perform a dose-response experiment to determine the highest soluble concentration that still yields a biological effect.
-
Adjust Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can enhance compound solubility. The compatibility of the final DMSO concentration with your specific cell line should be verified.
-
Conduct a Solubility Study: Systematically determine the compound's solubility in different buffer systems (e.g., PBS, Tris, HEPES) and at various pH levels to identify the optimal conditions for your assay.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My IC50 values for this compound in cell viability assays are highly variable between experiments. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors, including direct interference of the compound with the assay reagents. Thiophene-containing compounds can have reducing properties that non-enzymatically convert tetrazolium salts (like MTT or XTT) to formazan, leading to a false signal of cell viability.[2]
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate your compound at various concentrations with the MTT or XTT reagent in cell-free medium. A color change in the absence of cells indicates direct chemical reduction of the substrate and assay interference.[2]
-
Switch to an Orthogonal Assay: If interference is detected, use a viability assay with a different detection principle.
-
Sulforhodamine B (SRB) Assay: Measures total protein content and is less susceptible to interference from reducing compounds.[2]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantify ATP levels as a marker of metabolic activity and are generally considered a robust alternative.[3]
-
Dye-Exclusion Methods (e.g., Trypan Blue): Directly assess cell membrane integrity.[2]
-
Issue 3: High Background or False Positives in Fluorescence-Based Assays
Question: I am observing a high background signal in my fluorescence-based kinase or GPCR assay when using this compound. Could the compound be autofluorescent?
Answer: Yes, many heterocyclic compounds, particularly those with fused aromatic ring systems, can exhibit intrinsic fluorescence.[4][5] This autofluorescence can overlap with the emission spectrum of the assay's fluorophore, leading to a high background and poor signal-to-noise ratio.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of the compound in the assay buffer at the final concentration without the biological target or other assay reagents. A significant signal indicates autofluorescence.
-
Perform a Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of your compound to identify its fluorescent profile. This can help in selecting assay fluorophores with non-overlapping spectra.
-
Switch to a Non-Fluorescent Assay Readout: If autofluorescence is a persistent issue, consider alternative assay formats such as:
-
Luminescence-based assays: (e.g., Kinase-Glo®, GPCR-Glo™)
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a time delay between excitation and emission detection to reduce background fluorescence.
-
Label-free assays: (e.g., surface plasmon resonance, isothermal titration calorimetry)
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of heterocyclic compounds for biological assays. Always use anhydrous, high-purity DMSO to minimize compound degradation.
Q2: How should I store my this compound stock solution to ensure its stability? A2: To maintain compound integrity, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).
Q3: My dose-response curves for this compound are not sigmoidal and have a very steep slope. What could be the reason? A3: Steep Hill slopes in dose-response curves can sometimes be an indicator of non-specific activity or assay artifacts, such as compound aggregation at higher concentrations. Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to mitigate potential aggregation, but first ensure the detergent is compatible with your assay system.
Q4: Could this compound be a Pan-Assay Interference Compound (PAINS)? A4: While a definitive classification requires extensive screening, the thieno-azepine core is a heterocyclic structure, and certain heterocyclic motifs are known to be potential PAINS. These compounds can interfere with assays through various mechanisms, including reactivity with proteins or assay components. It is crucial to perform counter-screens and orthogonal assays to confirm that the observed activity is specific to the intended biological target.
Data Presentation
Table 1: Troubleshooting Summary for Poor Reproducibility
| Observed Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | Low aqueous solubility; Solvent shock | Optimize dilution technique; Lower final concentration; Adjust DMSO %; Perform solubility profiling. |
| Variable IC50 in Viability Assays | Direct reduction of assay substrate (e.g., MTT) | Perform cell-free controls; Switch to an orthogonal assay (SRB, ATP-based). |
| High Background in Fluorescence Assays | Compound autofluorescence | Run compound-only controls; Perform spectral scan; Switch to a non-fluorescent readout (luminescence, TR-FRET). |
| Poor Dose-Response Curve Shape | Compound aggregation at high concentrations | Visually inspect for precipitation; Add a low concentration of a non-ionic detergent. |
| Loss of Compound Activity Over Time | Compound instability in solution | Prepare fresh solutions for each experiment; Aliquot and store stock solutions at -80°C. |
Experimental Protocols
Protocol 1: Solubility Assessment in Aqueous Buffers
Objective: To determine the kinetic solubility of this compound in a specific assay buffer.
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a series of dilutions of the compound in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions (e.g., 1%).
-
Include a buffer-only control with the same final DMSO concentration.
-
Incubate the solutions at room temperature for 1-2 hours.
-
Visually inspect each solution for signs of precipitation or cloudiness against a dark background.
-
For a quantitative assessment, measure the turbidity of each solution by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. An increase in absorbance compared to the control indicates precipitation.
Protocol 2: Cell-Free MTT Reduction Assay
Objective: To assess the potential of this compound to directly reduce the MTT reagent.
Methodology:
-
Prepare a serial dilution of the compound in cell culture medium (without cells) in a 96-well plate. The concentration range should cover the concentrations used in your cell-based assays.
-
Include a medium-only control and a positive control for reduction (e.g., a known reducing agent like dithiothreitol).
-
Add MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL of a 5 mg/mL solution).
-
Incubate the plate under the same conditions as your cell viability assay (e.g., 37°C, 5% CO2) for 1-4 hours.
-
Add the solubilization buffer (e.g., acidified isopropanol or a commercial solubilizer) to each well and mix thoroughly.
-
Read the absorbance at 570 nm. A dose-dependent increase in absorbance in the compound-treated wells compared to the medium-only control indicates direct MTT reduction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine synthesis.
Troubleshooting Guide
Scaling up the synthesis of this compound can present challenges not observed at the lab scale. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in DIBAH Reduction Step | 1. Over-reduction: Elevated temperatures can lead to the formation of the corresponding alcohol instead of the desired azepine.[1][2][3][4] 2. Incomplete Reaction: Insufficient DIBAH, poor mixing, or too low a temperature. 3. Moisture Contamination: DIBAH reacts violently with water, reducing its effective concentration.[1] | 1. Strict Temperature Control: Maintain the reaction temperature at -78 °C during DIBAH addition and for a period after. Utilize a reliable cooling bath and monitor the internal temperature closely. 2. Process Optimization: Ensure accurate titration of the DIBAH solution before use. On a larger scale, ensure agitation is sufficient to maintain a homogeneous mixture. Consider a slight excess of DIBAH (e.g., 1.1-1.2 equivalents). 3. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Impurities During Benzoylation | 1. Di-benzoylation: Reaction of the secondary amine of the thienoazepine with a second molecule of benzoyl chloride. 2. Hydrolysis of Benzoyl Chloride: Presence of water in the reaction mixture can hydrolyze benzoyl chloride to benzoic acid, which can be difficult to remove. | 1. Controlled Stoichiometry and Addition: Add the benzoyl chloride solution slowly to the reaction mixture to avoid localized high concentrations. Use of a slight excess of the thienoazepine may be beneficial. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. If benzoic acid does form, consider an additional basic wash during workup. |
| Difficult Product Isolation and Purification | 1. Emulsion Formation During Workup: The basic nature of the amine product can lead to the formation of stable emulsions during aqueous extraction.[4] 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to losses. 3. Tailing on Silica Gel: The basic amine can interact strongly with acidic silica gel, leading to poor separation and low recovery.[5] | 1. Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash to help break emulsions. 2. pH Adjustment and Back-Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the amine in its free base form. If losses are suspected, the aqueous layers can be combined, re-basified, and back-extracted. 3. Alternative Chromatography: Use a deactivated or basic stationary phase, such as amine-functionalized silica or basic alumina, for column chromatography.[5][6] Alternatively, consider purification by crystallization of a suitable salt. |
| Safety Concerns with Reagent Handling | 1. Pyrophoric Reagents: DIBAH and LiAlH4 are pyrophoric and react violently with water and air.[7][8][9][10][11] 2. Exothermic Reactions: Both the reduction and benzoylation steps can be exothermic, posing a risk of a runaway reaction on a larger scale.[12] | 1. Strict Handling Protocols: Handle all pyrophoric reagents under an inert atmosphere using appropriate cannulation or syringe techniques. Ensure all personnel are trained in their safe handling and have access to appropriate personal protective equipment and Class D fire extinguishers.[7] 2. Controlled Addition and Cooling: Add reagents slowly and in a controlled manner, with efficient cooling to manage the heat generated. For larger scale reactions, a jacketed reactor with a reliable cooling system is essential. |
Frequently Asked Questions (FAQs)
Q1: My DIBAH reduction of the oxime is giving a mixture of the desired azepine and the corresponding alcohol. How can I improve the selectivity?
A1: This is a common issue when scaling up this reduction. The key is rigorous temperature control. The intermediate imine is more susceptible to over-reduction at higher temperatures. Ensure your cooling bath is maintained at -78°C throughout the addition of DIBAH and for at least one hour post-addition. Slow, subsurface addition of the DIBAH solution can also help to prevent localized warming. It is also crucial to use a freshly titrated solution of DIBAH to ensure accurate stoichiometry.
Q2: During the workup of the final product, I am struggling with persistent emulsions. What is the best way to handle this on a larger scale?
A2: Emulsion formation is common with amine products. To mitigate this, first, try adding a saturated brine solution during the aqueous wash, as the increased ionic strength can help break the emulsion. If the emulsion persists, allowing the mixture to stand for an extended period, sometimes overnight, can be effective. On a larger scale, passing the mixture through a bed of a filter aid like Celite® can also help to break up the emulsion.
Q3: Is column chromatography the best method for purifying the final product at a multi-gram scale?
A3: While effective at a small scale, silica gel chromatography of basic amines can be problematic and costly at a larger scale due to tailing and the need for large solvent volumes.[5] Consider purification via crystallization. You can form a salt of the this compound, for example, the hydrochloride or tartrate salt, which may have better crystalline properties than the free base. This can be a more efficient and scalable method for achieving high purity.
Q4: What are the critical safety precautions for handling large quantities of DIBAH?
A4: Diisobutylaluminum hydride (DIBAH) is a pyrophoric reagent that requires strict handling procedures.[1] Always handle it under an inert atmosphere of nitrogen or argon. Use dry, clean equipment and anhydrous solvents. When quenching the reaction, do so at a low temperature by slowly adding a quenching agent like ethyl acetate or isopropanol before adding water. Ensure a Class D fire extinguisher, dry sand, or soda ash is readily available in case of a fire. Never use a water or carbon dioxide extinguisher.[7][10]
Q5: Can I substitute LiAlH4 for DIBAH in the reduction step to reduce costs?
A5: While Lithium aluminum hydride (LiAlH4) is a powerful reducing agent, it is generally less selective than DIBAH for the partial reduction of esters or nitriles to aldehydes.[3] In the case of oxime reduction, LiAlH4 is more likely to lead to over-reduction to the alcohol. Furthermore, LiAlH4 is also pyrophoric and presents similar, if not more severe, handling challenges.[7][8][9][10][11] Given the selectivity issues, DIBAH is often the preferred reagent for this transformation despite the cost.
Experimental Protocols
Protocol 1: Scale-up of DIBAH Reduction of Heterocyclic Fused Cyclohexanone Oxime
Materials:
-
Heterocyclic fused cyclohexanone oxime (1.0 eq)
-
Anhydrous Toluene (10 vol)
-
DIBAH in Toluene (1.5 M solution, 1.2 eq)
-
Ethyl Acetate
-
Saturated aqueous Rochelle's salt solution
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Charge a jacketed reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with the heterocyclic fused cyclohexanone oxime and anhydrous toluene.
-
Cool the mixture to -78 °C using a suitable cooling bath.
-
Slowly add the DIBAH solution dropwise via an addition funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of ethyl acetate at -78 °C.
-
Allow the mixture to warm to 0 °C and then add the saturated aqueous Rochelle's salt solution.
-
Stir the mixture vigorously at room temperature until two clear layers are observed.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. actylislab.com [actylislab.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Enhancing the Purity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities may include:
-
Unreacted starting materials: Such as the precursor amine or halo-thiophene derivative.
-
Incompletely cyclized intermediates: Depending on the synthetic route, ring closure may be incomplete.
-
Over-alkylation or N-oxidation products: The azepine nitrogen is susceptible to further reactions.
-
Solvent adducts: Residual solvents from the reaction or workup.
-
Byproducts from parallel reactions: The specific byproducts will depend on the synthetic strategy employed.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A typical starting method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.
Q3: What is a general strategy for purifying crude this compound?
A3: A multi-step approach is often most effective:
-
Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities.
-
Solvent Extraction: Use a suitable organic solvent to extract the product from the aqueous layer.
-
Column Chromatography: This is the primary method for separating the target compound from closely related impurities.
-
Recrystallization: If the compound is a solid, recrystallization can be a highly effective final polishing step to achieve high purity.
-
Preparative HPLC: For obtaining very high purity material, especially for analytical standards or biological testing.
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
Symptoms:
-
HPLC chromatogram shows multiple significant peaks.
-
¹H NMR spectrum displays numerous unidentifiable signals.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Sub-optimal Workup | Ensure the pH is appropriately adjusted during the aqueous wash to ensure the amine is in its free base form for efficient extraction into the organic layer. |
| Emulsion Formation | If an emulsion forms during extraction, try adding brine or filtering the mixture through Celite. |
Issue 2: Poor Separation During Column Chromatography
Symptoms:
-
Fractions contain a mixture of the product and impurities.
-
The compound streaks on the TLC plate.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent System | Systematically screen different solvent systems. For thieno-azepine derivatives, gradients of ethyl acetate in hexane or methanol in dichloromethane are good starting points.[1] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| Compound Acidity/Basicity | If the compound is basic, consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel. |
| Compound Instability on Silica | If the compound is degrading on silica gel, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
Issue 3: Difficulty with Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing.
-
No crystal formation upon cooling.
-
Low recovery of the purified product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Solvent Choice | Screen a variety of solvents or solvent pairs. Good single solvents are those in which the compound is sparingly soluble at room temperature and highly soluble when hot. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane. |
| Solution is Too Concentrated | If the compound oils out, add more hot solvent to fully dissolve the oil, then allow it to cool slowly. |
| Solution is Too Dilute | If no crystals form, slowly evaporate some of the solvent to increase the concentration and then try cooling again. Seeding with a pure crystal can also induce crystallization. |
| Cooling Too Rapidly | Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial elution solvent and pour it into the column. Allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity. A typical gradient could be from 0% to 50% ethyl acetate in hexane. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the impure solid. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is not a good recrystallization solvent. If it does not dissolve, heat the solvent. If it dissolves when hot but not when cold, it is a good candidate.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.
Protocol 3: Preparative HPLC
For achieving the highest purity, preparative HPLC can be employed. The conditions should be developed based on an analytical HPLC method.
| Parameter | Example Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting decision tree for column chromatography issues.
References
Validation & Comparative
Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives as Arginine Vasopressin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives, a promising class of arginine vasopressin (AVP) receptor antagonists. The content herein is intended to offer an objective overview, supported by available experimental data, to aid in research and development efforts within the field of AVP-related therapeutics.
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors. Its effects are mediated through three G-protein coupled receptors: V1a, V1b, and V2. Dysregulation of the AVP system is implicated in several pathologies, including heart failure, hyponatremia, and hypertension. Consequently, AVP receptor antagonists have emerged as valuable therapeutic agents.
This guide focuses on the biological activity of this compound derivatives, comparing their performance with other established AVP antagonists, primarily from the "vaptan" class.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro binding affinities of this compound derivatives and other notable AVP receptor antagonists. It is important to note that a direct head-to-head comparison in the same study is not always available, which should be considered when interpreting the data.
Table 1: In Vitro Receptor Binding Affinity (Ki in nM) of this compound Derivatives and Comparator Compounds
| Compound | Target Receptor | V1a Ki (nM) | V2 Ki (nM) | Selectivity | Reference |
| JTV-605 (thieno[3,2-b]azepine derivative) | V1a/V2 | Potent Antagonist | Potent Antagonist | Mixed | [1] |
| Conivaptan | V1a/V2 | 0.61 | 0.66 - 3.04 | Mixed | [2] |
| Tolvaptan | V2 > V1a | 12.3 | 0.43 | V2 Selective | [3] |
| Relcovaptan (SR 49059) | V1a | 1.1 - 6.3 | >100 | V1a Selective | [4] |
Note: Specific Ki values for JTV-605 were not publicly available in the searched literature, but it is described as a potent mixed V1a/V2 antagonist that has undergone clinical studies.
Experimental Protocols
Radioligand Binding Assay for Vasopressin Receptors
This protocol outlines the general procedure for determining the binding affinity of test compounds to vasopressin V1a and V2 receptors.[5][6][7][8][9]
1. Membrane Preparation:
-
Tissues (e.g., rat liver for V1a, rat kidney for V2) or cells expressing the receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled AVP analog (e.g., [3H]-AVP), and varying concentrations of the unlabeled test compound.
-
For total binding, no competing ligand is added. For non-specific binding, a high concentration of unlabeled AVP is used.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of AVP-Induced Hypertension in Rats
This protocol describes a method to evaluate the in vivo efficacy of AVP receptor antagonists in a rat model of AVP-induced hypertension.[10][11][12][13][14]
1. Animal Preparation:
-
Adult male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Animals are anesthetized, and catheters are implanted in a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
The animals are allowed to recover from surgery before the experiment.
2. Experimental Procedure:
-
Baseline blood pressure is recorded.
-
The test compound (e.g., a this compound derivative or a comparator) or vehicle is administered intravenously.
-
After a predetermined time, a pressor dose of arginine vasopressin is administered intravenously.
-
Blood pressure is continuously monitored and recorded.
3. Data Analysis:
-
The increase in mean arterial pressure (MAP) induced by AVP is calculated for both the vehicle-treated and compound-treated groups.
-
The percentage inhibition of the AVP-induced pressor response by the test compound is determined.
Assessment of Diuretic and Aquaretic Activity in Rats
This protocol outlines a method to assess the diuretic and aquaretic (electrolyte-sparing water excretion) effects of V2 receptor antagonists.[15][16][17][18]
1. Animal Preparation:
-
Rats are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Animals are typically fasted overnight with free access to water.
2. Experimental Procedure:
-
At the beginning of the experiment, a water or saline load is administered orally to ensure adequate hydration and urine flow.
-
The test compound or vehicle is administered orally or by another appropriate route.
-
Urine is collected at specified time intervals (e.g., every hour for 5-8 hours).
-
The total volume of urine is measured for each collection period.
3. Urine Analysis:
-
The concentration of electrolytes (e.g., Na+, K+, Cl-) in the urine is measured using an electrolyte analyzer.
-
Urine osmolality can also be determined.
4. Data Analysis:
-
The cumulative urine output is calculated for each treatment group.
-
The total excretion of electrolytes is determined.
-
An aquaretic effect is indicated by a significant increase in urine volume without a proportional increase in electrolyte excretion.
Signaling Pathways
The biological effects of this compound derivatives as AVP antagonists are understood through their interaction with the V1a and V2 receptor signaling pathways.
Caption: AVP V1a Receptor Signaling Pathway.
Caption: AVP V2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel this compound derivative as an AVP antagonist.
Caption: Preclinical Evaluation Workflow.
Conclusion
Derivatives of this compound represent a promising class of arginine vasopressin receptor antagonists with potent activity at both V1a and V2 receptors. The available data suggests their potential for therapeutic applications in conditions characterized by AVP dysregulation. Further studies, particularly direct comparative investigations against established "vaptan" antagonists, will be crucial to fully elucidate their clinical potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of novel AVP-targeting therapeutics.
References
- 1. JTV-605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Conivaptan hydrochloride | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Physiological characterization of an arginine vasopressin rat model of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. ijpp.com [ijpp.com]
Comparative Study of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its Analogs as Arginine Vasopressin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine and its analogs, which have emerged as a promising class of non-peptide arginine vasopressin (AVP) receptor antagonists. The information presented herein, supported by experimental data, is intended to facilitate further research and development in this area. A notable compound from this class, JTV-605, has been selected for clinical studies as a potent AVP antagonist.[1]
Introduction
Arginine vasopressin is a key hormone involved in regulating water and solute excretion by the kidneys, blood pressure, and other physiological processes.[1] Its effects are mediated through V1a, V1b, and V2 receptors. Antagonists of these receptors have therapeutic potential in conditions such as hyponatremia, congestive heart failure, and cirrhosis. The this compound scaffold has been extensively explored to develop potent and selective AVP receptor antagonists.
Chemical Structures and Synthesis Overview
The core structure of the parent compound is this compound. Analogs have been synthesized by introducing various substituents on the azepine nitrogen and at other positions of the heterocyclic system. The general synthetic strategies involve the regioselective reduction of a heterocyclic fused cyclohexanone oxime to form the azepine ring, followed by N-acylation and further modifications.[1]
Comparative Biological Activity
The following tables summarize the in vitro binding affinities of a selection of this compound analogs for the rat liver V1a and rat kidney V2 vasopressin receptors. The data is presented as Ki values (nM), which represent the inhibitor binding affinity. A lower Ki value indicates a higher binding affinity.
| Compound | R¹ | R² | V1a Ki (nM) | V2 Ki (nM) |
| 3 | H | 2-Me, 4-Cl | 100 | 10 |
| 4 | H | 2-Me, 4-OMe | 150 | 15 |
| 10 | 8-NMe₂ | 2-Me, 4-Cl | 2.5 | 0.8 |
| 14 | H | 2-Me, 4-OMe | 10 | 2.5 |
| 15 | H | 2-Me, 4-OH | 5 | 1.5 |
| 16 | 8-NMe₂ | 2-Me, 4-OMe | 1.2 | 0.5 |
| JTV-605 (2) | See structure below | N-(2-(4-(4-dimethylaminopiperidino)-4-oxobutoxy)-4-((5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-4-yl)carbonyl)phenyl)-(1,1'-biphenyl)-2-carboxamide | 0.8 | 0.3 |
Data extracted from literature reports.
Structure of JTV-605
Experimental Protocols
Vasopressin Receptor Binding Assays
Objective: To determine the binding affinity of the test compounds for V1a and V2 vasopressin receptors.
Materials:
-
V1a Receptor Source: Rat liver membrane homogenates.
-
V2 Receptor Source: Rat kidney membrane homogenates.
-
Radioligand: [³H]Arginine Vasopressin ([³H]AVP).
-
Test Compounds: this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: 1 µM unlabeled AVP.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Rat liver and kidney tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellets are washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane homogenates (containing either V1a or V2 receptors) are incubated with a fixed concentration of [³H]AVP and varying concentrations of the test compounds.
-
Incubation: The reaction mixtures are incubated at 25°C for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound [³H]AVP) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]AVP (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The antagonistic activity of this compound analogs is exerted through the blockade of vasopressin receptor-mediated signaling pathways.
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Its activation leads to an increase in intracellular calcium concentration.
V2 Receptor Signaling Pathway
The V2 receptor is also a GPCR, but it is primarily coupled to the Gs family of G-proteins. Its activation stimulates the production of cyclic AMP (cAMP).
Conclusion
The this compound scaffold has proven to be a valuable template for the design of potent arginine vasopressin receptor antagonists. Structure-activity relationship studies have shown that modifications at the N-4 and C-8 positions of the thienoazepine ring can significantly influence the potency and selectivity for V1a and V2 receptors. In particular, the introduction of a dimethylamino group at the 8-position and an appropriate N-acyl group has led to the discovery of highly potent and dual V1a/V2 antagonists like JTV-605.[1] This class of compounds holds significant promise for the development of novel therapeutics for the management of disorders related to vasopressin dysregulation. Further research is warranted to explore the in vivo efficacy and safety profiles of these promising analogs.
References
Validating the Binding Target of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: A Comparative Guide to Arginine Vasopressin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivatives and their validated binding targets, the arginine vasopressin (AVP) receptors. Experimental data is presented to facilitate comparison with alternative AVP receptor antagonists.
Introduction
The this compound scaffold has been identified as a core component of potent antagonists for the arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[1] AVP is a critical neurohypophyseal hormone involved in regulating water balance, blood pressure, and various other physiological processes through its interaction with these receptors.[1] Consequently, antagonists of AVP receptors hold therapeutic potential for conditions such as hyponatremia, heart failure, and hypertension.[1] This guide focuses on the experimental validation of this binding target and compares the activity of key compounds.
Data Presentation: Comparative Binding Affinities
Derivatives of this compound have been synthesized and evaluated for their ability to antagonize AVP binding at the V1a and V2 receptors. The data below summarizes the in vitro binding affinities (IC50 values) from competitive binding assays.
| Compound ID | Core Scaffold | Modifications | V1a Receptor IC50 (nM) | V2 Receptor IC50 (nM) |
| Compound 1 | This compound | Specific substitutions leading to JTV-605 | 1.3 | 1.0 |
| JTV-605 | This compound | Hydrochloride salt of Compound 1 | Potent AVP antagonist | Potent AVP antagonist |
| OPC-31260 | Benzazepine derivative | V2-selective antagonist | >1000 | 1.2 |
| YM-087 | Benzazepine derivative | Dual V1 and V2 antagonist | 0.48 | 0.23 |
Data extracted from "Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists".[1]
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the AVP V1a and V2 receptors, based on established protocols.
Radioligand Binding Assay for AVP V1a and V2 Receptors
1. Membrane Preparation:
-
Source: Rat liver plasma membranes are used as a source for V1a receptors, and rat kidney medulla membranes for V2 receptors.[1]
-
Homogenization: Tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard method like the Bradford assay. Membranes are stored at -80°C until use.
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is performed in a final volume of 250 µL in 96-well plates. The mixture contains:
-
Membrane preparation (µg of protein will vary depending on receptor expression)
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) at a concentration near its Kd.
-
A range of concentrations of the unlabeled test compound (e.g., this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
Non-specific Binding: Determined in the presence of a saturating concentration of unlabeled AVP.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Caption: Arginine Vasopressin (AVP) Signaling Pathways for V1a and V2 Receptors.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
Structure-Activity Relationship (SAR) of Thieno[3,2-b]azepines: A Comparative Guide
The thieno[3,2-b]azepine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-b]azepine derivatives, with a particular focus on their potent and selective antagonism of the arginine vasopressin (AVP) V1a and V2 receptors. The data presented herein is crucial for researchers and professionals in drug discovery and development aiming to design novel therapeutics based on this heterocyclic system.
Arginine Vasopressin Receptor Antagonism
A significant body of research has focused on 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as antagonists of AVP receptors.[1][2] AVP plays a critical role in regulating blood pressure and kidney function through its interaction with V1a and V2 receptors, respectively. Antagonists of these receptors have therapeutic potential in treating conditions like hypertension and hyponatremia.
Key Structural Modifications and Their Impact on Activity
Systematic modifications of the this compound core have revealed critical insights into the structural requirements for potent and selective V1a and V2 antagonism. The general structure of the studied compounds consists of the thieno[3,2-b]azepine core connected to a benzamide moiety, which in turn is linked to a side chain.
Table 1: SAR of Modifications on the Thieno[3,2-b]azepine Scaffold
| Compound | Modification on Thieno[3,2-b]azepine Ring | V1a Binding (Ki, nM) | V2 Binding (Ki, nM) |
| 3 | 8-oxo | 120 | 1.8 |
| 10 | 8-dimethylamino | 40 | 0.48 |
| 16 | 8-pyrrolidino | 13 | 0.38 |
| 14 | No substitution at position 8, methoxy on benzamide phenyl ring | Potent V1 and V2 antagonist | Potent V1 and V2 antagonist |
| 15 | No substitution at position 8, hydroxy on benzamide phenyl ring | Potent V1 and V2 antagonist | Potent V1 and V2 antagonist |
| 1 | Complex side chain on benzamide, no substitution at position 8 | Potent combined V1 and V2 antagonist | Potent combined V1 and V2 antagonist |
Data extracted from studies on novel arginine vasopressin antagonists.[2]
The data reveals that substitution at the 8-position of the tetrahydrothieno[3,2-b]azepine ring significantly influences V2 receptor affinity and selectivity.[2] Introduction of a dialkylamino group, such as dimethylamino (compound 10 ) or a pyrrolidino group (compound 16 ), led to more potent and V2-selective antagonists compared to the 8-oxo derivative (compound 3 ).[2] Interestingly, compounds lacking a substituent at the 8-position but possessing a methoxy or hydroxy group on the benzamide phenyl ring (compounds 14 and 15 ) exhibited combined V1 and V2 antagonism.[2] Further optimization of the side chain on the benzamide moiety led to the discovery of compound 1 , a very potent combined V1 and V2 antagonist which was selected for further clinical studies as JTV-605.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of thieno[3,2-b]azepine derivatives as AVP antagonists.
Radioligand Binding Assays for V1a and V2 Receptors
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the rat liver V1a and rat kidney V2 receptors.
V1a Receptor Binding Assay:
-
Membrane Preparation: Plasma membranes are prepared from the livers of male Sprague-Dawley rats.
-
Incubation: The membranes are incubated with [3H]-AVP as the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
V2 Receptor Binding Assay:
-
Membrane Preparation: Plasma membranes are prepared from the kidneys of male Sprague-Dawley rats.
-
Assay Conditions: The assay is performed similarly to the V1a assay, using [3H]-AVP as the radioligand and kidney membranes.
-
Data Analysis: IC50 and Ki values are determined as described for the V1a receptor assay.
In Vivo Pharmacological Evaluation
Objective: To assess the in vivo efficacy of the compounds as V1a and V2 antagonists.
V1a Antagonism (Antihypertensive Effect):
-
Animal Model: Conscious, normotensive male Sprague-Dawley rats are used.
-
Drug Administration: The test compound is administered intravenously.
-
AVP Challenge: AVP is infused intravenously to induce hypertension.
-
Measurement: Arterial blood pressure is continuously monitored.
-
Endpoint: The ability of the test compound to antagonize the AVP-induced pressor response is quantified.
V2 Antagonism (Aquuretic Effect):
-
Animal Model: Normally hydrated, conscious male Sprague-Dawley rats are used.
-
Drug Administration: The test compound is administered orally.
-
Urine Collection: The rats are placed in metabolism cages, and urine is collected at specified time intervals.
-
Measurement: Urine volume and osmolality are measured.
-
Endpoint: The diuretic and aquaretic (water excretion) effects of the compound are determined.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, the following diagrams are provided.
References
A Comparative Analysis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives and Other Vasopressin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results for 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivatives against other established vasopressin receptor antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of their performance.
The this compound scaffold has emerged as a promising pharmacophore in the development of arginine vasopressin (AVP) receptor antagonists. These antagonists are of significant interest for their potential therapeutic applications in conditions such as hyponatremia and congestive heart failure. This guide cross-validates the experimental findings for derivatives of this thienoazepine with other non-peptide AVP receptor antagonists, collectively known as "vaptans," including conivaptan, tolvaptan, and lixivaptan.
Quantitative Comparison of Receptor Binding Affinity
The primary mechanism of action for these compounds is the competitive antagonism of vasopressin V1a and V2 receptors. The binding affinities, typically represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are critical parameters for evaluating their potency and selectivity.
A study on novel this compound derivatives revealed potent dual V1a and V2 receptor antagonism.[1] The data presented below summarizes the in vitro binding affinities of a key thienoazepine derivative compared to established vaptan drugs. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) |
| This compound Derivative 1 [1] | V1a | Rat | Liver | 0.48 | |
| V2 | Rat | Kidney | 3.04 | ||
| Conivaptan [2][3] | V1a | Rat | Liver | 0.48 - 0.61 | |
| V2 | Rat | Kidney | 0.66 - 3.04 | ||
| Tolvaptan [4][5][6] | V1a | Human | HeLa Cells | 12.3 | |
| V2 | Human | HeLa Cells | 0.43 | 8 (cAMP inhibition) | |
| Lixivaptan [7][8] | V2 | Human | HEK293 Cells | 1.2 | |
| V2 | Rat | 2.3 |
Table 1: Comparison of in vitro binding affinities of this compound derivative and other vasopressin antagonists.
Signaling Pathways and Experimental Workflows
The antagonism of vasopressin receptors by these compounds leads to the inhibition of distinct downstream signaling pathways. The V1a receptor is coupled to the Gq protein, and its activation results in an increase in intracellular calcium. The V2 receptor, on the other hand, is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).
References
- 1. Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conivaptan hydrochloride | Vasopressin Receptor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives and Alternative Vasopressin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivative, a potent vasopressin receptor antagonist, against other established agents in the same class. This objective analysis, supported by experimental data, aims to inform research and development efforts in the pursuit of novel therapeutics for conditions such as hyponatremia and heart failure.
Executive Summary
A novel derivative of this compound has demonstrated significant potential as a dual antagonist of vasopressin V1a and V2 receptors. This guide presents a detailed comparison of its efficacy with that of other non-peptide vasopressin receptor antagonists, namely Conivaptan, Tolvaptan, Relcovaptan, and Satavaptan. The comparative data is organized to facilitate a clear understanding of the relative potencies and therapeutic profiles of these compounds.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of these compounds is primarily determined by their binding affinity to the vasopressin V1a and V2 receptors. The following table summarizes the available data.
| Compound | V1a Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) | Selectivity |
| This compound Derivative (Compound 1) | Data not available in initial search | Data not available in initial search | Dual V1/V2 Antagonist |
| Conivaptan | 0.48 (rat liver) | 3.04 (rat kidney)[1] | Non-selective V1a/V2 |
| Tolvaptan | 12.3 (human) | 0.43 (human)[2] | V2-selective |
| Relcovaptan (SR 49059) | 1.1 - 6.3 (human) | >100 | V1a-selective[3] |
| Satavaptan | Data not available in initial search | Data not available in initial search | V2-selective |
Note: The binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
In Vivo Efficacy: Insights from Preclinical and Clinical Studies
The in vivo efficacy of vasopressin receptor antagonists is typically assessed by their ability to induce aquaresis (excretion of free water) and to counteract the pressor effects of vasopressin.
This compound Derivative (Compound 1)
In vivo studies in rats have demonstrated that this thienoazepine derivative is a potent antagonist of arginine vasopressin (AVP). It has been shown to effectively antagonize AVP-induced hypertension (a V1 response) when administered intravenously and to exhibit a diuretic effect (a V2 response) upon oral administration. A hydrochloride salt of this compound, JTV-605, was selected for further clinical investigation due to its potent and long-lasting AVP antagonistic activity.
Alternative Vasopressin Receptor Antagonists: A Snapshot of In Vivo Performance
| Compound | Key In Vivo Effect | Animal Model/Clinical Setting | Notable Findings |
| Conivaptan | Increased urine volume, reduced urine osmolality, increased serum sodium.[4] | Dehydrated rats, rats with SIADH, patients with euvolemic/hypervolemic hyponatremia.[4][5][6][7][8][9] | Effective in raising serum sodium levels in a dose-dependent manner.[4][5][6][7][8][9] |
| Tolvaptan | Marked aquaresis, improved hyponatremia, reduced kidney weight in PKD models.[10] | Healthy and diseased animals, rat models of hyponatremia, dog models of heart failure, patients with hyponatremia.[10][11][12][13][14][15][16] | Orally active and effective in increasing serum sodium and fluid loss.[10][11][12][13][14][15][16] |
| Relcovaptan | Inhibition of uterine contractions.[17] | Women in preterm labor.[17] | A single oral dose of 400 mg significantly reduced the frequency of uterine contractions.[17] |
| Satavaptan | Reduced recurrence of ascites, improved serum sodium in hyponatremia.[18][19][20][21] | Cirrhotic patients with ascites.[18][19][20][21] | Doses of 5 to 25 mg showed potential in reducing the need for paracentesis.[18] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating vasopressin receptor antagonists.
Caption: Vasopressin V1a and V2 receptor signaling pathways and the inhibitory action of a dual antagonist.
Caption: A generalized workflow for the preclinical evaluation of vasopressin receptor antagonists.
Detailed Experimental Protocols
In Vitro: Vasopressin Receptor Binding Assay (Rat Liver and Kidney Membranes)
Objective: To determine the binding affinity (Ki) of the test compound for the vasopressin V1a and V2 receptors.
Materials:
-
Rat liver and kidney tissues
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Non-specific binding control: Unlabeled Arginine Vasopressin (AVP) at a high concentration
-
Test compounds (e.g., this compound derivative) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat liver (for V1a) and kidney medulla (for V2) tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-AVP.
-
Non-specific Binding: Membrane preparation, [³H]-AVP, and a high concentration of unlabeled AVP.
-
Competitive Binding: Membrane preparation, [³H]-AVP, and serial dilutions of the test compound.
-
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo: Aquaretic Activity Assay in Rats
Objective: To evaluate the ability of the test compound to increase free water excretion (aquaretic effect), indicative of V2 receptor antagonism.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Metabolic cages for urine collection
-
Test compound and vehicle
-
Standard diuretic (e.g., Furosemide) as a positive control
-
Water or saline for hydration
-
Equipment for measuring urine volume, osmolality, and electrolyte concentrations (Na+, K+)
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimate rats to individual metabolic cages for at least 24 hours before the experiment.
-
Provide free access to food and water during acclimatization.
-
On the day of the experiment, administer a water or saline load to ensure adequate hydration.
-
-
Dosing:
-
Divide the rats into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Furosemide)
-
Test compound groups (at least three different doses)
-
-
Administer the test compound or vehicle orally or via the desired route.
-
-
Urine Collection and Analysis:
-
Collect urine at specified time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection up to 24 hours).
-
Measure the volume of urine collected for each rat.
-
Analyze urine samples for osmolality and electrolyte (Na+, K+) concentrations.
-
-
Data Analysis:
-
Calculate the cumulative urine output and electrolyte excretion for each group.
-
Compare the effects of the test compound to the vehicle control and the positive control.
-
A significant increase in urine volume with little or no change in electrolyte excretion (natriuresis) indicates an aquaretic effect.
-
In Vivo: Antihypertensive Activity Assay in Rats
Objective: To assess the ability of the test compound to antagonize the pressor (blood pressure-increasing) effect of vasopressin, indicative of V1a receptor antagonism.
Materials:
-
Male rats (e.g., spontaneously hypertensive rats or normotensive rats)
-
Anesthesia (if required for cannulation)
-
Catheters for arterial blood pressure measurement and intravenous drug administration
-
Pressure transducer and recording system
-
Arginine Vasopressin (AVP) solution
-
Test compound and vehicle
Procedure:
-
Animal Preparation:
-
Anesthetize the rats and surgically implant catheters into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug administration.
-
Allow the animals to recover from surgery before the experiment.
-
-
Experimental Protocol:
-
Record baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of AVP to induce a pressor response (increase in blood pressure).
-
After the blood pressure returns to baseline, administer the test compound or vehicle intravenously.
-
After a predetermined time, challenge the animal again with the same dose of AVP.
-
-
Data Analysis:
-
Measure the magnitude of the pressor response to AVP before and after the administration of the test compound.
-
A significant reduction in the AVP-induced pressor response in the presence of the test compound indicates V1a receptor antagonism.
-
Construct dose-response curves to determine the potency of the antagonist.
-
Conclusion
The this compound derivative represents a promising new scaffold for the development of vasopressin receptor antagonists. Its dual action on both V1a and V2 receptors may offer a unique therapeutic profile compared to more selective agents. Further investigation is warranted to fully elucidate its clinical potential. This guide provides a foundational framework for researchers to compare and contrast its efficacy with existing alternatives, thereby guiding future drug discovery and development efforts in this important therapeutic area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of 30-minute infusions of conivaptan in euvolemic and hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the efficacy and safety of intravenous conivaptan in euvolemic and hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of oral conivaptan: a V1A/V2 vasopressin receptor antagonist, assessed in a randomized, placebo-controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tolvaptan for the treatment of the syndrome of inappropriate antidiuresis (SIAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tolvaptan and Neurocognitive Function in Mild to Moderate Chronic Hyponatremia: A Randomized Trial (INSIGHT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trial Efficacy | Hyponatremia in SIADH | SAMSCA® (tolvaptan) [samsca.com]
- 15. Using Tolvaptan to Treat Hyponatremia: Results from a Post-authorization Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Tolvaptan to Treat Hyponatremia: Results from a Post-authorization Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of a selective vasopressin V2 receptor antagonist, satavaptan, on ascites recurrence after paracentesis in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Satavaptan for the management of ascites in cirrhosis: efficacy and safety across the spectrum of ascites severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Do vasopressin V2 receptor antagonists benefit cirrhotics with refractory ascites? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine Derivatives Against Established Vasopressin Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a novel class of vasopressin receptor antagonists based on the 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine scaffold. The performance of the lead compound from this series, JTV-605, is compared with the established drugs Tolvaptan and Conivaptan, offering a quantitative and objective assessment for researchers in the field of cardiovascular and renal drug discovery.
Introduction to a Novel Thienoazepine Vasopressin Antagonist
Derivatives of this compound have emerged as potent antagonists of the arginine vasopressin (AVP) receptors.[1][2] One of the most promising compounds from this series, designated as JTV-605 (the hydrochloride salt of a potent thienoazepine derivative), has demonstrated strong affinity for both V1a and V2 vasopressin receptors, positioning it as a potential therapeutic agent for conditions characterized by elevated vasopressin levels, such as hyponatremia and heart failure.[1][2][3]
Established Comparators: Tolvaptan and Conivaptan
For the purpose of this benchmarking guide, JTV-605 is compared against two clinically approved vasopressin receptor antagonists:
-
Tolvaptan: An orally active, selective antagonist of the vasopressin V2 receptor.[4][5] Its primary therapeutic application is in the treatment of euvolemic and hypervolemic hyponatremia.[4]
-
Conivaptan: A non-peptide, dual antagonist of both V1a and V2 vasopressin receptors, administered intravenously.[6][7] It is also used for the treatment of euvolemic hyponatremia in hospitalized patients.[6]
Quantitative Performance Analysis: Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (IC50 values) of the lead this compound derivative (the parent compound of JTV-605) against rat V1a, rat V2, and human V2 vasopressin receptors.
| Compound | Receptor | IC50 (nM) |
| Thienoazepine Derivative (Parent of JTV-605) | Rat V1a | 0.83 |
| Rat V2 | 0.36 | |
| Human V2 | 1.1 |
Data sourced from a study on the structure-activity relationships of this compound derivatives.[1]
Note: Directly comparable side-by-side IC50 or Ki values for Tolvaptan and Conivaptan under identical experimental conditions as the thienoazepine derivative were not available in the public domain at the time of this review. The data presented reflects the values reported for the novel compound to establish its potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of vasopressin receptor antagonists and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Binding Assay for Vasopressin Receptors
This protocol outlines a competitive binding assay to determine the affinity of test compounds for vasopressin V1a and V2 receptors.[8][9]
Materials:
-
Cell Membranes: Homogenates from Chinese Hamster Ovary (CHO) cells stably expressing either human V1a or V2 vasopressin receptors.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Test Compounds: this compound derivative (JTV-605), Tolvaptan, Conivaptan.
-
Unlabeled Ligand: Non-radiolabeled Arginine Vasopressin.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: Assay buffer, [³H]AVP (at a concentration near its Kd), and cell membrane homogenate.
-
Non-specific Binding: A saturating concentration of unlabeled AVP, [³H]AVP, and cell membrane homogenate.
-
Competitive Binding: A specific concentration of the test compound, [³H]AVP, and cell membrane homogenate.
-
-
Incubation: Incubate the plates for 60-120 minutes at 22-25°C to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Functional Assay: cAMP Accumulation for V2 Receptor Antagonism
This protocol measures the ability of a compound to antagonize AVP-induced cyclic AMP (cAMP) production in cells expressing the V2 receptor.[10][11]
Materials:
-
Cell Line: HEK293 cells stably expressing the human V2 vasopressin receptor and a cAMP biosensor (e.g., GloSensor-22F).
-
Assay Medium: Appropriate cell culture medium (e.g., DMEM) with low serum.
-
Stimulant: Arginine Vasopressin (AVP).
-
Test Compounds: this compound derivative (JTV-605), Tolvaptan, Conivaptan.
-
Luminescence Plate Reader.
Procedure:
-
Cell Plating: Seed the V2R-expressing cells in a white, opaque 96-well plate and culture until they reach the desired confluency.
-
Compound Pre-incubation: Remove the culture medium and add assay medium containing serial dilutions of the test compounds. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Signal Detection: Add the cAMP biosensor substrate (e.g., luciferin) and measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the response of AVP alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the functional antagonism from the resulting dose-response curve.
-
Conclusion
The this compound scaffold represents a promising new chemical entity for the development of vasopressin receptor antagonists. The lead compound, JTV-605, demonstrates potent in vitro binding affinity for both V1a and V2 receptors, comparable to or exceeding that of established drugs in the class. Further head-to-head studies, particularly functional assays, are warranted to fully elucidate its comparative efficacy and selectivity profile against Tolvaptan and Conivaptan. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JTV-605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Novel agents for the treatment of hyponatremia: a review of conivaptan and tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
Lack of Independent Replication Studies on 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Necessitates Comparative Analysis of Existing Research
A comprehensive review of published literature reveals a notable absence of independent replication studies for the specific compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This scarcity of direct validation, a cornerstone of robust scientific evidence, requires researchers, scientists, and drug development professionals to rely on a comparative analysis of existing, independent studies on this compound and its close derivatives. This guide synthesizes and compares the available data on the synthesis, biological activities, and experimental protocols related to this compound and structurally similar molecules to provide a consolidated overview for the scientific community.
While the ideal of direct replication remains unmet, a comparative approach to the existing body of research offers valuable insights into the compound's potential therapeutic applications, primarily as an arginine vasopressin (AVP) receptor antagonist. Additionally, studies on related thienoazepine and thienopyrimidine derivatives suggest potential anticonvulsant and microtubule-targeting activities, broadening the scope of investigation for this class of compounds.
Comparative Analysis of Biological Activity
The primary therapeutic potential of this compound derivatives, as indicated in the literature, lies in their ability to act as antagonists of the arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[1][2] These receptors play crucial roles in regulating blood pressure and water reabsorption in the kidneys.[3][4] A study by an American Chemical Society journal detailed the synthesis and structure-activity relationships of a series of these derivatives, identifying a potent combined V1 and V2 antagonist.[1][5]
In addition to vasopressin antagonism, related compounds have been investigated for other biological activities. For instance, thieno[3,4-b][5][6]diazepine and 1,5-benzodiazepine derivatives have been studied for their anticonvulsant properties.[6] Another class of related compounds, 4-substituted 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines, have been designed and evaluated as microtubule targeting agents with potential applications in cancer therapy.[7][8]
The following table summarizes the quantitative data from a key study on the vasopressin antagonist activity of this compound derivatives.
| Compound ID | V1a Receptor Binding Affinity (Ki, nM) | V2 Receptor Binding Affinity (Ki, nM) | Reference |
| Derivative 1 | Potent | Potent | [1][5] |
| JTV-605 (hydrochloride of Derivative 1) | Potent | Potent | [1][5] |
Note: The original publication describes the compounds as "very potent" without providing specific Ki values in the abstract. The full text would be required for a more detailed quantitative comparison.
Experimental Protocols
To facilitate further research and potential replication, detailed methodologies for key experiments are provided below, based on the available literature.
Synthesis of this compound Derivatives
A general synthetic route for this compound derivatives involves a multi-step process.[3][5] The synthesis starts with the reduction of a heterocyclic fused cyclohexanone oxime using diisobutylaluminum hydride (DIBAH) to regioselectively yield the heterocyclic fused azepine.[3] This is followed by benzoylation and subsequent treatment with hydrogen on a Palladium-carbon catalyst and a substituted benzoyl chloride to produce the final 5,6,7,8-tetrahydrothieno[3,2-b]azepine derivatives.[3] Another described method involves the reduction of this compound-5,8-dione with sodium borohydride (NaBH4), followed by treatment with mesyl chloride and subsequent nucleophilic substitution and reduction.[3]
Vasopressin Receptor Binding Assay
The protocol for determining the binding affinity of compounds to vasopressin receptors is a competitive binding assay using a radiolabeled ligand.[2][9]
-
Membrane Preparation: Cell membrane homogenates are prepared from Chinese hamster ovary (CHO) cells expressing human V1a and V2 receptors.[9]
-
Assay Components: The assay buffer typically contains Tris-HCl, MgCl2, and bovine serum albumin.[9] A radiolabeled vasopressin analogue, such as [3H]AVP, is used as the tracer.[9]
-
Incubation: The cell membrane homogenates are incubated with the radioligand and various concentrations of the test compound.[9] Incubation times and temperatures are optimized for each receptor subtype (e.g., 60 minutes at 22°C for V1a and 120 minutes at 22°C for V2).[9]
-
Detection: The amount of bound radioligand is measured, and the data is used to determine the binding potency (Ki) of the test compound.[9]
Anticonvulsant Activity Screening
The maximal electroshock (MES) method is a common in vivo screen for anticonvulsant activity.[10]
-
Animal Model: The test is typically performed in mice.[10]
-
Compound Administration: The test compounds are administered to the animals, often via intraperitoneal injection.
-
Induction of Seizures: A maximal electroshock is delivered through corneal electrodes to induce seizures.
-
Observation: The animals are observed for the presence or absence of tonic hind limb extension, which is indicative of a seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is determined.[10]
Visualizations
Signaling Pathways of Vasopressin Receptors
Arginine vasopressin mediates its effects through G-protein coupled receptors. The V1a receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[11][12] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[11][12] The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis and evaluation of the anticonvulsant activity of 8-alkoxy-4,5-dihydrobenzo[b][1,2,4]triazolo[4,3-d][1,4]thiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple signaling pathways of V1-vascular vasopressin receptors of A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. johnsonfrancis.org [johnsonfrancis.org]
- 14. The Biology of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine and its Analogs: A Comparative Guide to Validate Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational docking studies on the 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine scaffold and its isosteric analogs. By examining the docking protocols and binding interaction data from various studies on related thieno-fused heterocyclic systems, we can infer and validate the potential binding modes of this important pharmacological core. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting various receptors and enzymes.
Comparative Analysis of Docking Studies
While specific computational docking studies validating the binding of the parent this compound are not extensively published, a wealth of information can be gleaned from studies on its derivatives and related structures. A notable derivative, JTV-605, has been identified as a potent arginine vasopressin antagonist, highlighting the therapeutic potential of this scaffold.[1][2] The following tables summarize key findings from docking studies on analogous thieno-fused systems, providing a basis for understanding the binding characteristics of the thieno[3,2-B]azepine core.
| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| Thieno[3,2-d]pyrimidine | Focal Adhesion Kinase (FAK) | Not explicitly stated | Not explicitly stated | [3] |
| Thieno-Oxazepine Hybrids | Acetylcholinesterase (AChE) | Not explicitly stated | Not explicitly stated | [4] |
| Thieno[3,2-e]indazole | NS5B Polymerase | Not explicitly stated | Not explicitly stated | [5] |
| Bis-1,3-Oxazepine | Prostate Cancer Target (1E3G) | Not explicitly stated | -9.58 | [6][7] |
Detailed Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a generalized workflow for performing molecular docking studies, based on common practices in the field.[8][9][10][11][12] This protocol can be adapted for the study of this compound and its analogs.
Preparation of the Receptor Protein
-
Obtain Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The downloaded protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Adding polar hydrogen atoms.
-
Assigning partial charges to the atoms (e.g., Kollman charges).
-
The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.
-
Preparation of the Ligand
-
Ligand Structure: The 3D structure of the this compound derivative or analog is generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and saved in a standard format like MOL or SDF.
-
Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using a force field (e.g., MMFF94).
-
Format Conversion: The optimized ligand structure is converted to the PDBQT format, which includes the addition of Gasteiger charges and the definition of rotatable bonds.
Molecular Docking Simulation
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid box are crucial parameters that need to be carefully determined, often based on the location of a known co-crystallized ligand.
-
Docking Algorithm: A docking program (e.g., AutoDock, Vina, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses. These programs typically employ genetic algorithms or other stochastic methods to find the optimal binding orientation and conformation of the ligand.
-
Execution: The docking simulation is run, generating a set of possible binding poses for the ligand, each with a corresponding docking score (binding energy).
Analysis of Docking Results
-
Binding Affinity: The docking scores of the different poses are analyzed to identify the most favorable binding mode, with lower energy scores generally indicating a more stable protein-ligand complex.
-
Interaction Analysis: The best-ranked binding pose is visualized to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.
-
Validation: To validate the docking protocol, the native co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose indicates a reliable docking setup.
Visualizing the Workflow and Potential Signaling Pathways
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical computational docking workflow and a hypothetical signaling pathway that could be modulated by a thieno[3,2-B]azepine derivative.
Caption: A generalized workflow for computational molecular docking studies.
References
- 1. Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer’s Disease: In Vivo, In Vitro, Histopathological, and Docking Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. scribd.com [scribd.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Molecular Docking - An easy protocol [protocols.io]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Hazard Profile
Before handling, it is crucial to be aware of the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning"[1]. Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound. Work in a well-ventilated area to avoid inhalation of any dust or fumes[1].
Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. This means it should be treated as hazardous chemical waste and should not be disposed of in regular trash or down the drain.
Here is a step-by-step procedure for its proper disposal:
-
Segregation and Labeling:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
-
The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
The label should also include the date of waste generation, the origin (laboratory or department), and the appropriate hazard pictograms.
-
-
Container Requirements:
-
Use a suitable, leak-proof container that is compatible with the chemical.
-
Keep the container tightly closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Collection and Disposal:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with a complete and accurate description of the waste.
-
The final disposal method for this type of chemical waste is typically high-temperature incineration at a permitted hazardous waste facility[2][3][4].
-
Quantitative Data Summary
There is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The general principle is that all quantities of this substance must be disposed of as hazardous waste.
| Parameter | Value |
| Recommended Disposal Method | Incineration via an approved waste disposal plant |
| EPA Regulations | Governed by the Resource Conservation and Recovery Act (RCRA) |
| Container Type | Labeled, sealed, and compatible hazardous waste container |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide provides the essential information for the safe and compliant disposal of this compound. Adherence to these procedures is vital for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
For Research and Development Use Only. Not for human or other use.[1]
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine (CAS#: 180340-57-2). Adherence to these protocols is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification:
| GHS Classification | Hazard Statement |
| Skin irritation (Category 2) | H315: Causes skin irritation.[2] |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[2] |
Signal Word: Warning[2]
Pictogram:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.[2]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber, nitrile rubber). Disposable gloves are often preferred.[3] |
| Skin and Body Protection | Protective clothing, such as a lab coat. Ensure clothing provides a liquid-proof barrier.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust, fumes, or aerosols are generated, a respirator may be required. |
Operational and Handling Protocols
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Storage:
-
Store in a tightly-closed container when not in use.[2]
-
Keep in a cool, dry, well-ventilated area away from incompatible substances.[2]
-
Keep away from sources of ignition.[2]
-
Store locked up.[2]
Emergency Procedures and First Aid
Immediate action is required in case of exposure.
Emergency Response Flow:
Caption: First aid procedures following exposure.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[2] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.
Disposal Decision Tree:
Caption: Logical steps for the proper disposal of the compound and its container.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
